5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWBHZSJKUMHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446822 | |
| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4191-17-7 | |
| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The 1-indanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of 1-indanone derivatives, intended for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the significant antiviral, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties of these compounds. This guide will elucidate the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and offer a critical analysis of structure-activity relationships, supported by a comprehensive review of current scientific literature.
Introduction: The Chemical Versatility and Pharmacological Significance of the 1-Indanone Core
The 1-indanone nucleus, a bicyclic ketone, is a key building block in the synthesis of numerous therapeutic agents.[1] Its rigid, fused-ring system provides a well-defined three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. The inherent reactivity of the ketone and the adjacent methylene group allows for diverse chemical modifications, leading to a wide range of derivatives with distinct pharmacological profiles.[2] One of the most prominent examples of a clinically successful 1-indanone derivative is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] This success has spurred significant interest in exploring the broader therapeutic potential of the 1-indanone scaffold.
This guide will systematically explore the key biological activities of 1-indanone derivatives, providing both the theoretical framework and practical methodologies for their investigation.
Antiviral Activity of 1-Indanone Derivatives
Recent research has highlighted the potential of 1-indanone derivatives as a promising class of antiviral agents. While much of the current data focuses on their efficacy against plant viruses, the underlying mechanisms of inducing host immune responses suggest a potential avenue for broader antiviral applications.
Mechanism of Action: Inducing Host Resistance
Studies on plant viruses, such as cucumber mosaic virus (CMV), tomato spotted wilt virus (TSWV), and pepper mild mottle virus (PMMoV), have shown that certain 1-indanone derivatives can confer protection by activating the host's innate immune system.[3] This is a distinct mechanism from directly targeting viral enzymes or replication processes.
While the specific mechanisms of 1-indanone derivatives against human viruses are not yet well-elucidated in the available literature, the general principles of antiviral drug action provide a framework for future investigation.[4][5] These mechanisms typically involve the inhibition of viral entry, replication, or release from host cells.[6][7]
Experimental Protocol: In Vitro Antiviral Activity Assessment
A common method to assess the antiviral activity of novel compounds is the Cytopathic Effect (CPE) inhibition assay.
Principle: This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in a 96-well microtiter plate at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the 1-indanone derivative in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and add the diluted compounds to the wells. Subsequently, infect the cells with a known titer of the virus. Include positive (virus-infected, untreated cells) and negative (uninfected, untreated cells) controls.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the positive control wells (typically 2-5 days).
-
Quantification of CPE: The CPE can be quantified using various methods, such as staining the remaining viable cells with crystal violet. The absorbance is then read using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.
| Derivative | Virus | EC50 (mg L⁻¹) | Reference |
| Compound 27 | PMMoV | 140.5 | [3] |
| Ningnanmycin (Control) | PMMoV | 245.6 | [3] |
Anti-inflammatory Properties of 1-Indanone Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. 1-Indanone derivatives have demonstrated significant anti-inflammatory potential.
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of 1-indanone derivatives are believed to be mediated through the inhibition of key inflammatory pathways and enzymes. Molecular docking studies have suggested that these compounds can bind to and inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators of the inflammatory response.
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of new compounds.[8]
Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Model: Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the 1-indanone derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group should receive the vehicle only, and a standard drug group should receive a known anti-inflammatory agent (e.g., Indomethacin).
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Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.[8]
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Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.
Anticancer Potential of 1-Indanone Derivatives
The 1-indanone scaffold has emerged as a promising framework for the development of novel anticancer agents with diverse mechanisms of action.
Mechanisms of Anticancer Activity
1-Indanone derivatives have been shown to exert their anticancer effects through multiple pathways:
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Inhibition of Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, similar to other successful anticancer drugs.[10][11] By inhibiting the polymerization of tubulin into microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
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Cell Cycle Arrest and Apoptosis Induction: Many 1-indanone derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M checkpoint, preventing cancer cells from progressing through mitosis.[12] This is often followed by the induction of apoptosis (programmed cell death).
-
Anti-angiogenic Effects: Certain derivatives can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. This is achieved by inhibiting key signaling molecules such as Vascular Endothelial Growth Factor Receptors (VEGF-R1 and VEGF-R2) and Hypoxia-Inducible Factor-alpha (HIF-α).
-
Modulation of Signaling Pathways: The NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation, has been identified as a target for some 1-indanone derivatives.[12]
Experimental Protocol: In Vivo Anticancer Activity using Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a valuable tool for the in vivo screening of potential anticancer agents.[13]
Principle: EAC cells, when injected into the peritoneal cavity of mice, proliferate rapidly, causing the accumulation of ascitic fluid and eventually leading to the death of the animal. The efficacy of a test compound is determined by its ability to inhibit tumor growth and increase the lifespan of the tumor-bearing mice.
Step-by-Step Methodology:
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EAC Cell Propagation: Maintain EAC cells by serial intraperitoneal transplantation in Swiss albino mice.[14]
-
Tumor Inoculation: Inoculate a specific number of viable EAC cells (e.g., 1 x 10^6 cells) intraperitoneally into a group of healthy mice.[14]
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Treatment: After 24 hours of tumor inoculation, start the treatment with the 1-indanone derivative at different doses, administered daily for a specified period (e.g., 9-10 days). A control group receives the vehicle, and a standard drug group receives a known anticancer drug (e.g., 5-Fluorouracil).
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Monitoring and Data Collection: Monitor the animals for changes in body weight, tumor volume (by measuring abdominal circumference), and survival time.
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Evaluation of Anticancer Activity: After the treatment period, sacrifice a subset of animals to collect ascitic fluid and determine the viable tumor cell count. The anticancer activity can be assessed by:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition.
-
Increase in Lifespan: Calculate the percentage increase in lifespan (% ILS) of treated animals compared to the control group.
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| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [12] |
| ITH-6 | COLO 205 (Colon) | 0.85 ± 0.23 | [12] |
| ITH-6 | KM 12 (Colon) | 1.23 ± 0.31 | [12] |
| 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [15] |
| Spiroisoxazoline derivative (9f) | MCF-7 (Breast) | 0.03 ± 0.01 | [16] |
Neuroprotective Effects of 1-Indanone Derivatives
The 1-indanone scaffold is a cornerstone in the development of drugs for neurodegenerative diseases, with Donepezil being a prime example.[1] Research continues to uncover new derivatives with promising neuroprotective properties.
Mechanisms of Neuroprotection
1-Indanone derivatives exhibit neuroprotective effects through several mechanisms:
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Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[17]
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Inhibition of Amyloid-β Aggregation: Some derivatives can inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils, a key pathological hallmark of Alzheimer's disease.[17]
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Binding to α-Synuclein Aggregates: Certain 1-indanone derivatives have shown high affinity and selectivity for α-synuclein fibrils, which are the main component of Lewy bodies in Parkinson's disease and other synucleinopathies.[18] This suggests their potential as both diagnostic imaging agents and therapeutic candidates.
| Derivative | Target | Binding Affinity (Kd, nM) | Reference |
| Compound 8 | α-synuclein fibrils | 9.0 | [18] |
| Compound 32 | α-synuclein fibrils | 18.8 | [18] |
| Derivative | Target | IC50 (nM) | Reference |
| Compound 9 | AChE | 14.8 | [17] |
| Compound 14 | AChE | 18.6 | [17] |
Antimicrobial Activity of 1-Indanone Derivatives
1-Indanone derivatives have also been investigated for their activity against a range of microbial pathogens.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
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Compound Dilution: Prepare serial twofold dilutions of the 1-indanone derivative in a 96-well microtiter plate containing the broth.
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Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
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Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
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Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
| Derivative | Microorganism | MIC (µM) | Reference |
| Compound A5 | S. aureus | 15.625 | [19] |
| Compound D2 | S. aureus | 15.625 | [19] |
Conclusion and Future Directions
The 1-indanone scaffold continues to be a highly valuable and versatile platform in drug discovery. The diverse biological activities, ranging from antiviral and anti-inflammatory to anticancer and neuroprotective, underscore the significant therapeutic potential of this class of compounds. The ability to readily modify the 1-indanone core allows for the fine-tuning of pharmacological properties and the development of derivatives with enhanced potency and selectivity.
Future research should focus on elucidating the precise molecular mechanisms of action, particularly for antiviral activity against human pathogens. Further exploration of structure-activity relationships, aided by computational modeling and in silico screening, will be instrumental in designing the next generation of 1-indanone-based therapeutics. The development of more potent and selective derivatives with favorable pharmacokinetic and safety profiles will be crucial for their successful translation into clinical practice.
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The Pharmacological Profile of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indanone Scaffold
The indanone core is a recurring structural motif in a multitude of biologically active compounds, solidifying its status as a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic ketone, consisting of a benzene ring fused to a cyclopentanone ring, serves as a versatile template for the design and synthesis of novel therapeutic agents.[3] Derivatives of the indanone framework have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4] Notably, the indanone moiety is a key structural feature of Donepezil, a leading acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1] This underscores the significant potential of indanone derivatives in the development of drugs targeting the central nervous system. This technical guide provides an in-depth exploration of the pharmacological profile of a specific derivative, 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, building upon the well-established properties of its parent scaffold and analyzing the influence of its unique substitution pattern.
Chemical Properties and Synthesis
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not publicly available, its properties can be predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | Calculated |
| Molecular Weight | 206.24 g/mol | Calculated |
| XLogP3 | 1.9 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Table 1: Predicted Physicochemical Properties of this compound.
Synthesis of this compound
The synthesis of 2-substituted 1-indanones can be efficiently achieved through an intramolecular Friedel-Crafts reaction. A detailed and reliable protocol for the preparation of this compound has been established, utilizing a catalytic intramolecular Friedel-Crafts reaction of a benzyl Meldrum's acid derivative. This method offers an expedient and efficient route to 2-substituted 1-indanones, overcoming some of the challenges associated with traditional Friedel-Crafts acylation.
Experimental Protocol: Catalytic Intramolecular Friedel-Crafts Reaction
This protocol is adapted from a peer-reviewed, validated procedure.
Step 1: Preparation of the Benzyl Meldrum's Acid Derivative
The synthesis begins with the appropriate benzyl Meldrum's acid derivative, which serves as the cyclization precursor. The preparation of this starting material is a critical step that influences the overall yield and purity of the final product.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: To a solution of the benzyl Meldrum's acid derivative in a suitable anhydrous solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., scandium triflate).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration, typically monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Causality in Experimental Design:
-
Choice of Lewis Acid: The use of a catalytic amount of a mild Lewis acid like scandium triflate is crucial for achieving high yields and minimizing side reactions, which can be prevalent with stoichiometric amounts of stronger Lewis acids.
-
Anhydrous Conditions: The strict exclusion of moisture is essential to prevent the deactivation of the Lewis acid catalyst and to avoid unwanted side reactions.
-
Meldrum's Acid as an Acylating Agent: The use of Meldrum's acid as an acylating agent provides a more reactive and versatile precursor compared to traditional carboxylic acids or acid chlorides, facilitating the cyclization under milder conditions.
Pharmacological Profile of the Indanone Scaffold
The pharmacological activities of indanone derivatives are diverse and well-documented, providing a strong foundation for predicting the potential therapeutic applications of this compound.
Acetylcholinesterase (AChE) Inhibition and Neuroprotection
A significant body of research has focused on indanone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the levels of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[1] The drug Donepezil, which features a substituted indanone core, is a potent and selective AChE inhibitor.[1] Structure-activity relationship (SAR) studies have revealed that the indanone moiety plays a crucial role in binding to the active site of the AChE enzyme.[3]
Anti-inflammatory Activity
Indanone derivatives have also demonstrated significant anti-inflammatory properties.[4] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways.[5][6] For instance, certain 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[7] The anti-inflammatory potential of the indanone scaffold makes it an attractive starting point for the development of novel treatments for inflammatory disorders.
Other Biological Activities
Beyond their neuroprotective and anti-inflammatory effects, indanone derivatives have been investigated for a range of other biological activities, including:
-
Anticancer Activity: Some indanones exhibit cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial and Antiviral Activity: The indanone scaffold has been incorporated into molecules with activity against various pathogens.[4]
-
Antidiabetic Properties: Certain indanone derivatives have shown potential in modulating glucose uptake.[8]
Structure-Activity Relationship (SAR) and the Role of the 2-Methyl Group
The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on the indanone core. The introduction of a methyl group at the 2-position of the 5,6-dimethoxy-1-indanone scaffold is expected to have a significant impact on its pharmacological profile.
Influence of 2-Alkylation:
-
Steric Effects: The methyl group at the 2-position introduces steric bulk in the vicinity of the carbonyl group. This can influence how the molecule interacts with the binding pockets of target enzymes. For instance, in the context of AChE inhibition, the size and orientation of the 2-substituent can affect the molecule's fit within the active site gorge.
-
Electronic Effects: While a methyl group is generally considered to be weakly electron-donating, its presence can subtly alter the electron density of the carbonyl group, which may impact its reactivity and ability to form hydrogen bonds with biological targets.
-
Conformational Rigidity: The presence of a substituent at the 2-position can influence the conformation of the five-membered ring, potentially locking the molecule into a more or less favorable orientation for binding to a specific target.
Based on the available literature on 2-substituted indanones, the introduction of a small alkyl group like methyl at the 2-position can be a critical modification. While large, bulky substituents at this position can sometimes lead to a decrease in activity due to steric hindrance, a methyl group is less likely to cause such a dramatic effect and could potentially enhance binding affinity by occupying a small hydrophobic pocket within the target's active site.
Predicted Pharmacological Profile of this compound
In the absence of direct experimental data, a scientifically grounded prediction of the pharmacological profile of this compound can be formulated based on the extensive research on its parent scaffold and related derivatives.
-
Potential as an Acetylcholinesterase Inhibitor: Given that the 5,6-dimethoxy-1-indanone core is a key component of potent AChE inhibitors, it is highly probable that the 2-methyl derivative will also exhibit some level of AChE inhibitory activity. The methyl group may serve to fine-tune the binding affinity and selectivity of the molecule.
-
Likely Anti-inflammatory Properties: The indanone scaffold is a known anti-inflammatory pharmacophore. The 5,6-dimethoxy substitution pattern, coupled with the 2-methyl group, may lead to a compound with significant anti-inflammatory potential, possibly through the modulation of inflammatory pathways.
-
Favorable Drug-like Properties: The predicted physicochemical properties of the molecule, such as its moderate lipophilicity (XLogP3 ≈ 1.9), suggest that it is likely to have good oral bioavailability and the potential to cross the blood-brain barrier, which is a critical attribute for centrally acting agents.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of indanone derivatives. Its synthesis is achievable through established and efficient chemical methods. Based on a comprehensive analysis of the structure-activity relationships of related compounds, it is reasonable to hypothesize that this compound possesses a favorable pharmacological profile, with potential applications in the treatment of neurodegenerative diseases and inflammatory conditions.
To validate these predictions, further experimental investigation is imperative. This should include in vitro assays to determine its inhibitory activity against key enzymes such as acetylcholinesterase and cyclooxygenases, as well as cell-based assays to evaluate its effects on inflammatory cytokine production. Subsequent in vivo studies in relevant animal models would be necessary to establish its efficacy, pharmacokinetic profile, and safety. The exploration of this and other novel 2-alkylated indanone derivatives could pave the way for the discovery of new and improved therapeutic agents.
References
- Giles, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Dastmalchi, S., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 33, 115960.
- Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 863-877.
- Alhumaydhi, F. A., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9342.
- Liao, X., et al. (2026). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Molecules, In Press.
- Li, Y., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. International Journal of Molecular Sciences, 24(5), 4597.
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
- Alhumaydhi, F. A., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. BMC Complementary Medicine and Therapies, 24(1), 134.
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- 8. scbt.com [scbt.com]
Methodological & Application
Synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one: A Detailed Guide for Pharmaceutical Research
Introduction: The Significance of a Key Pharmaceutical Intermediate
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a crucial building block in the synthesis of several pharmacologically active compounds. Its most notable application is as a key intermediate in the industrial-scale production of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[1] The structural motif of the indanone core is prevalent in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and drug development.[2] This guide provides a comprehensive overview of a modern and reliable synthetic protocol, delves into the mechanistic underpinnings of the key chemical transformations, and offers insights into alternative synthetic strategies.
Strategic Approach: Catalytic Intramolecular Friedel-Crafts Acylation
The construction of the indanone ring system is most classically achieved through an intramolecular Friedel-Crafts acylation.[3] This powerful carbon-carbon bond-forming reaction involves the cyclization of an aromatic compound bearing an acylating functional group.[4] While traditional methods often rely on stoichiometric amounts of strong Lewis acids with 3-arylpropanoic acids or their acyl chlorides, this guide will focus on a more contemporary and efficient approach.[5] This modern protocol utilizes a Meldrum's acid derivative as the acylating precursor, which allows for a catalytic and highly regioselective intramolecular Friedel-Crafts acylation. The use of Meldrum's acid derivatives offers several advantages, including milder reaction conditions and an expedient route to 2-substituted 1-indanones.[5][6]
The overall synthetic strategy is a three-step process commencing from commercially available reagents, as depicted in the workflow below.
Caption: Overall synthetic workflow for the target indanone.
Mechanistic Insight: The Friedel-Crafts Acylation
The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, in this case, generated from trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the Meldrum's acid derivative, facilitating the formation of a highly reactive acylium ion intermediate. The electron-rich dimethoxy-substituted benzene ring then acts as a nucleophile, attacking the electrophilic acylium ion. This intramolecular attack leads to the formation of a new carbon-carbon bond and a cyclic intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of this intermediate, which restores the aromaticity of the ring and yields the stable 1-indanone product. A key advantage of using the Meldrum's acid precursor is that it circumvents the often harsh conditions required when starting from carboxylic acids or acyl chlorides.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of this compound, adapted from a verified procedure.[5]
Part 1: Synthesis of 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (1)
This initial step involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and Meldrum's acid, followed by an in-situ reduction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 20.0 | 120 | 1.0 |
| Meldrum's Acid | 144.12 | 17.7 | 123 | 1.0 |
| Sodium Triacetoxyborohydride | 211.94 | 52.1 | 246 | 2.0 |
| Piperidine | 85.15 | 1.05 | 12.3 | 0.1 |
| Acetic Acid | 60.05 | 0.74 | 12.3 | 0.1 |
| Ethanol | - | 250 mL | - | - |
| Dichloromethane | - | As needed | - | - |
| Sat. aq. NH₄Cl | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| Magnesium Sulfate (anhyd.) | - | 20 g | - | - |
Procedure:
-
To an oven-dried 1-L two-necked round-bottomed flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (20.0 g, 120 mmol), Meldrum's acid (17.7 g, 123 mmol), and ethanol (250 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Sequentially add piperidine (1.2 mL, 12.3 mmol) and acetic acid (0.7 mL, 12.3 mmol) via syringe. Continue stirring at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (52.1 g, 246 mmol) in four equal portions at 30-minute intervals. A strong evolution of hydrogen gas may be observed.
-
Stir the reaction mixture for an additional 60 minutes at room temperature.
-
Cool the flask in an ice bath and quench the reaction by the slow addition of saturated ammonium chloride solution (60 mL).
-
Transfer the mixture to a 1-L separatory funnel. Rinse the flask with dichloromethane (3 x 80 mL) and add the rinsings to the separatory funnel. Add additional saturated ammonium chloride (3 x 80 mL) and deionized water (50 mL) to facilitate layer separation.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (20 g), filter, and concentrate under reduced pressure to yield the crude product.
Part 2: Synthesis of 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione (2)
This step introduces the methyl group at the C2 position of the final indanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (1) | 294.31 | 21.9 | 74.5 | 1.0 |
| Potassium Carbonate | 138.21 | 15.4 | 112 | 1.5 |
| Iodomethane | 141.94 | 21.1 g (9.3 mL) | 149 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 74 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Magnesium Sulfate (anhyd.) | - | 20 g | - | - |
Procedure:
-
In an oven-dried 500-mL three-necked round-bottomed flask, combine the crude product from Part 1 (21.9 g, 74.5 mmol) and potassium carbonate (15.4 g, 112 mmol).
-
Add freshly distilled N,N-dimethylformamide (74 mL) and stir until the reactants dissolve.
-
Add iodomethane (9.3 mL, 149 mmol) dropwise to the reaction mixture over a period of time.
-
Stir the mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a 2-L separatory funnel using deionized water (2 x 50 mL) and ethyl acetate (3 x 100 mL).
-
Separate the layers and extract the aqueous phase with a 10% solution of dichloromethane in hexanes (3 x 150 mL).
-
Combine the organic layers and wash with water (200 mL) and then brine (200 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (20 g), filter, and concentrate by rotary evaporation.
-
The crude product can be purified by recrystallization from methanol to yield pale yellow crystals (expected yield ~88%).[5]
Part 3: Synthesis of this compound (3)
This is the final cyclization step to form the target indanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |
| 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione (2) | 308.34 | 12.0 | 38.9 | 1.0 |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 0.86 g (0.7 mL) | 3.89 | 0.1 |
| Nitromethane | - | 390 mL | - | - |
| Saturated Ammonium Chloride Solution | - | 10 mL | - | - |
| Dichloromethane | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
Procedure:
-
Charge an oven-dried 1-L three-necked round-bottomed flask with the methylated precursor (2) (12.0 g, 38.9 mmol).
-
Add freshly distilled nitromethane (390 mL) to the flask.
-
Heat the mixture to reflux (approximately 100 °C).
-
Once refluxing, add TMSOTf (0.7 mL, 3.89 mmol) via an addition funnel.
-
Continue to reflux for 60 minutes.
-
Allow the reaction mixture to cool for 15 minutes before placing it in an ice bath.
-
After stirring for 5 minutes in the ice bath, add saturated ammonium chloride solution (10 mL).
-
Stir for an additional 15 minutes, then transfer the mixture to a 1-L round-bottom flask with dichloromethane (100 mL) and concentrate by rotary evaporation.
-
Transfer the resulting crude product to a 2-L separatory funnel using deionized water (2 x 50 mL) and ethyl acetate (3 x 100 mL) for workup as described in the previous steps.
-
The final product can be purified by recrystallization to yield the target compound, this compound. The use of nitromethane as a solvent provides excellent regioselectivity, minimizing the formation of the 6,7-dimethoxy regioisomer.[5]
Alternative Synthetic Routes
While the Meldrum's acid approach is highly effective, it is valuable for researchers to be aware of alternative synthetic pathways. A common alternative involves the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid or its corresponding acyl chloride. This method typically requires a strong acid catalyst such as polyphosphoric acid or a Lewis acid like aluminum chloride. Another reported industrial process begins with 3-chloro-3',4'-dimethoxypropiophenone, which undergoes cyclization in the presence of an acid.[7] These alternative routes may offer advantages in terms of starting material cost or scalability, but can sometimes lead to lower yields or the formation of undesired byproducts.
Conclusion
The synthesis of this compound is a critical process for the production of important pharmaceuticals. The detailed protocol presented here, utilizing a catalytic intramolecular Friedel-Crafts acylation of a benzyl Meldrum's acid derivative, represents a modern, efficient, and high-yielding approach. By understanding the underlying chemical principles and the detailed experimental steps, researchers and drug development professionals can confidently and reliably produce this valuable intermediate for their ongoing research and development efforts.
References
- Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available from: orgsyn.org/demo.aspx?prep=v90p0015.
- A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository.
-
An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. Available from: .
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Available from: .
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Request PDF. Available from: .
- Fillion, E., & Fishlock, D. (2003). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters, 5(23), 4441–4444. Available from: pubs.acs.org/doi/10.1021/ol035654d.
- Process method for preparing 5,6-dimethoxy-1, 2-indandione. (2020). Google Patents. Available from: patents.google.
-
Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. (n.d.). National Institutes of Health. Available from: .
- Process for the preparation of Meldrum's acid. (1986). Google Patents. Available from: patents.google.
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Available from: .
- Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. (2012). Google Patents. Available from: patents.google.
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC - NIH. Available from: .
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Available from: .
-
Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. (2002). SciELO. Available from: .
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available from: .
-
meldrum's acid. (n.d.). Organic Syntheses Procedure. Available from: .
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Available from: .
- Total Syntheses of Cyclomarin and Metamarin Natural Products. (2024). The DeRisi Lab. Available from: derisilab.ucsf.edu/wp-content/uploads/2024/11/acs.joc_.4c01740.pdf.
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2017). SciELO. Available from: .
- Friedel–Crafts reaction. (n.d.). Wikipedia. Available from: en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction.
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Available from: .
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- 7. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one in Drug Discovery and Development
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. This versatile indanone derivative serves as a crucial building block in the synthesis of various biologically active molecules, most notably as a precursor to Donepezil analogues and other compounds with potential therapeutic applications. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific compound, this compound, is of particular interest due to its role as a key intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors, a class of drugs used in the management of Alzheimer's disease.[1] The methoxy groups on the aromatic ring and the methyl group at the 2-position are critical for modulating the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before its use in any experimental setting.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| IUPAC Name | 5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one | [2] |
| CAS Number | 4191-17-7 | [2] |
| Appearance | Pale yellow crystals | [3] |
Synthesis of this compound
A reliable and scalable synthesis is the first step in utilizing this key intermediate. The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for robust and reproducible synthetic methods.[3]
Synthetic Workflow
Sources
Application Notes and Protocols for In Vitro Evaluation of Indenone Compound Activity
Introduction:
The indenone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry due to its presence in a multitude of biologically active molecules.[1][2] Derivatives of 1-indanone have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] This diverse bioactivity makes indenone-based compounds a fertile ground for drug discovery and development. Key to unlocking their therapeutic potential is a systematic and robust in vitro evaluation strategy to determine their efficacy, elucidate their mechanism of action, and identify the most promising lead candidates.
This guide provides a comprehensive overview of key in vitro assays for characterizing the biological activity of novel indenone compounds. Designed for researchers, scientists, and drug development professionals, these notes move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will cover a tiered approach, from initial cytotoxicity screening to detailed mechanistic studies, providing field-proven insights and step-by-step protocols for immediate application.
Section 1: Anticancer Activity Assays
The evaluation of indenone compounds as potential anticancer agents is a primary focus of research.[3][4] Many derivatives have been shown to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with critical cellular processes like cell division.[1][3] The following assays provide a structured workflow to screen for and characterize this activity.
Primary Screening: Cytotoxicity and Cell Viability Assays
The foundational step in assessing anticancer potential is to determine a compound's ability to reduce the viability or proliferation of cancer cells. Colorimetric assays that measure metabolic activity are a rapid, high-throughput method for this initial screening.
Scientific Rationale:
Metabolically active, viable cells possess mitochondrial dehydrogenases that cleave tetrazolium salts into colored formazan products. The amount of formazan produced is directly proportional to the number of viable cells. We will focus on the WST-1 assay, which is often more sensitive than traditional MTT or XTT assays and involves a single reagent addition step without the need for solubilization.[5] For orthogonal validation, the Crystal Violet (CV) assay, which stains total cellular protein, can be used to measure cell number directly.
Caption: High-level workflow for WST-1 cell viability assay.
Protocol 1: WST-1 Assay for Cell Viability
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The intensity of the resulting color, measured spectrophotometrically, correlates with the number of living cells.
-
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7, HT-29, A549)[4][6][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Indenone compound stock solution (in DMSO)
-
WST-1 reagent (e.g., from Roche or similar supplier)
-
Microplate reader capable of measuring absorbance at ~450 nm
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (see Table 1) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indenone compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type and density and should be determined empirically.
-
Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~650 nm to correct for background.
-
-
Data Analysis & Interpretation:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[3]
-
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |
| HT-29 | Colorectal Adenocarcinoma | 7,000 - 15,000 |
| HeLa | Cervical Carcinoma | 3,000 - 8,000 |
| A549 | Lung Carcinoma | 4,000 - 10,000 |
| PC3 | Prostate Cancer | 5,000 - 12,000 |
Note: These are starting recommendations. Optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
Elucidating the Mechanism of Cell Death: Apoptosis Assays
If an indenone compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis, a form of programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8]
Scientific Rationale:
Annexin V is a protein that has a high affinity for PS.[9] When conjugated to a fluorophore (e.g., FITC), it can label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells with compromised membranes.[8] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations via flow cytometry.[10]
Caption: Differentiating cell populations with Annexin V/PI.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
-
Principle: Differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[8][10]
-
Materials:
-
Cells treated with the indenone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach. Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Analysis & Interpretation:
-
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-left quadrant (Annexin V- / PI-): Live cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the indenone compound compared to the vehicle control.
-
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Many anticancer agents, particularly those affecting DNA or the mitotic apparatus, exert their effects by causing cells to arrest at specific phases of the cell cycle.[11] Some indenone derivatives have been shown to induce G2/M phase arrest.[1][3]
Scientific Rationale:
The progression of a cell through the G1, S, G2, and M phases is tightly regulated.[12] Flow cytometry can be used to analyze the cell cycle distribution of a population by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[13] The amount of PI fluorescence is directly proportional to the amount of DNA. Therefore, cells in G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n) can be distinguished.
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
-
Principle: Quantify the DNA content of cells to determine the distribution of the cell population across the different phases of the cell cycle (G1, S, G2/M).[11][14]
-
Materials:
-
Cells treated with the indenone compound for a specified time (e.g., 24 hours).
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Cell Harvesting: Collect and wash cells as described in Protocol 2.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells to allow PI entry.
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis & Interpretation:
-
The data is displayed as a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to control cells. A significant accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.[15]
-
Target-Specific Mechanistic Assays
After establishing a cytotoxic effect and a specific cellular phenotype (e.g., apoptosis, G2/M arrest), the next step is to investigate the direct molecular target. For indenones, tubulin and various kinases are common targets.[16][17]
Protocol 4: In Vitro Tubulin Polymerization Assay (Turbidimetric)
-
Principle: Microtubules are formed by the polymerization of tubulin dimers. This process can be monitored in a cell-free system by measuring the increase in light scattering (turbidity) as microtubules form.[18] Inhibitors of tubulin polymerization, like some indenone derivatives, will prevent this increase in turbidity.[16][19]
-
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin, GTP, and general tubulin buffer.
-
Indenone compound.
-
Positive control (e.g., Colchicine, Nocodazole).
-
Negative control (e.g., Paclitaxel, a polymerization promoter).
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
-
-
Step-by-Step Methodology:
-
Preparation: Reconstitute tubulin and other kit components on ice as per the manufacturer's instructions.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin buffer, GTP, and the test indenone compound at various concentrations.
-
Initiation: Add the purified tubulin to each well to initiate the reaction.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.[20]
-
-
Data Analysis & Interpretation:
-
Plot absorbance (OD 340 nm) against time for each condition.
-
The vehicle control should show a sigmoidal curve representing microtubule polymerization.
-
A potent inhibitor will suppress the rate and extent of polymerization, resulting in a flattened curve.[18]
-
Calculate the rate of polymerization (Vmax) and the final polymer mass for each concentration. Determine the IC₅₀ value for the inhibition of tubulin polymerization.
-
Section 2: Anti-inflammatory Activity Assays
Indenone derivatives have also been investigated for their anti-inflammatory properties.[2] A common mechanism for anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Protocol 5: COX-1/COX-2 and 5-LOX Inhibition Assays (Cell-Free)
-
Principle: These assays use purified enzymes (recombinant human COX-1, COX-2, or soybean/potato LOX) and their respective substrates (arachidonic acid or linoleic acid) to measure enzyme activity. The activity can be monitored by detecting the production of prostaglandins (for COX) or leukotrienes (for LOX) using methods like ELISA or by measuring oxygen consumption.[21]
-
Materials:
-
COX or LOX inhibitor screening assay kits (e.g., from Cayman Chemical). These kits typically provide the enzyme, substrate, and detection reagents.
-
Indenone compound.
-
Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[21]
-
Microplate reader (colorimetric or fluorescent, depending on the kit).
-
-
Step-by-Step Methodology:
-
Follow the specific instructions provided with the commercial assay kit.
-
Generally, the protocol involves incubating the purified enzyme with various concentrations of the indenone compound.
-
The reaction is initiated by adding the substrate (e.g., arachidonic acid).
-
After a set incubation period, the reaction is stopped, and the amount of product formed is quantified using the kit's detection system.
-
-
Data Analysis & Interpretation:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of each enzyme.
-
For anti-inflammatory potential, a compound that selectively inhibits COX-2 over COX-1 is often desirable to reduce gastrointestinal side effects. The selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) can be calculated.
-
Section 3: Antimicrobial Activity Assays
The indenone scaffold is also a source of compounds with antibacterial and antifungal properties.[2] The standard initial assays are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 6: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a standard, quantitative technique for determining the MIC.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[2]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
96-well microtiter plates.
-
Indenone compound.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the stock indenone compound (at 2x the highest desired final concentration) to the first well. Perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis & Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22]
-
Protocol 7: Minimum Bactericidal Concentration (MBC) Assay
-
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[23] This assay is a follow-up to the MIC test.
-
Step-by-Step Methodology:
-
From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 24 hours.
-
-
Data Analysis & Interpretation:
-
The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the agar plate.[24] A compound is considered bactericidal if the MBC is no more than four times the MIC.
-
Conclusion
The indenone scaffold holds significant promise for the development of new therapeutic agents. The in vitro assays detailed in these application notes provide a robust, tiered framework for the systematic evaluation of novel indenone compounds. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify promising candidates, elucidate their modes of action, and build a strong data package to support further preclinical and clinical development. The key to success lies not just in performing the assays, but in understanding the principles behind them to make informed interpretations and guide the next steps in the drug discovery pipeline.
References
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- ResearchGate. Cell cycle analysis by flow-cytometry. (A) Analysis of the cell cycle....
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- Auctores Publishing. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals.
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Application Notes and Protocols for 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indanone Core in Medicinal Chemistry
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and amenability to functionalization at various positions make it an attractive starting point for the synthesis of novel therapeutic agents. The dimethoxy-substituted indanone ring, in particular, is a key component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] The introduction of a methyl group at the 2-position, creating 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, offers a nuanced modification to this important scaffold. This methyl group can influence the molecule's steric and electronic properties, potentially leading to altered biological activity, selectivity, or pharmacokinetic profiles of its derivatives.
This guide provides a comprehensive overview of the synthesis of this compound and proposes a detailed protocol for its use as a chemical intermediate in the synthesis of a novel chalcone derivative, a class of compounds known for their diverse pharmacological activities.[2]
Physicochemical Properties and Safety Information
A foundational understanding of the physical and chemical properties of this compound is crucial for its safe handling and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Appearance | Pale yellow crystals | |
| Melting Point | 129-130 °C | |
| Boiling Point | 342.5 °C at 760 mmHg | |
| CAS Number | 4191-17-7 |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone: A Foundational Protocol
The following protocol for the synthesis of 5,6-Dimethoxy-2-methyl-1-indanone is adapted from a robust and verified procedure published in Organic Syntheses.[3] This multi-step synthesis begins with commercially available reagents and culminates in the desired methylated indanone.
Experimental Workflow: Synthesis of the Intermediate
Caption: Synthetic workflow for 5,6-Dimethoxy-2-methyl-1-indanone.
Detailed Protocol for Synthesis
This protocol is divided into three main stages, corresponding to the workflow diagram above.
Part A: Synthesis of 5-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3,4-dimethoxybenzaldehyde and Meldrum's acid in toluene.
-
Catalysis: Add catalytic amounts of pyridine and piperidine to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Reduction: Dissolve the crude product in methanol and cool in an ice bath. Add sodium borohydride portion-wise.
-
Purification: After the reduction is complete, quench the reaction with acetone and then acidify with HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Part B: Synthesis of 5-((3,4-dimethoxyphenyl)methyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione
-
Reaction Setup: Dissolve the product from Part A in acetone in a round-bottom flask.
-
Base and Alkylation: Add potassium carbonate and methyl iodide to the solution.
-
Reaction: Reflux the mixture and monitor by TLC.
-
Workup and Purification: Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate. The crude product can be purified by recrystallization from methanol to yield the trimethylated product.
Part C: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the product from Part B in freshly distilled nitromethane.[3]
-
Catalysis and Cyclization: Heat the solution to reflux (approximately 100 °C). Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3]
-
Reaction Monitoring: Continue refluxing for about 60 minutes, monitoring the reaction by TLC.[3]
-
Quenching and Workup: Cool the reaction mixture in an ice bath and quench with a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel with dichloromethane and water.[3]
-
Extraction and Purification: Separate the layers and extract the aqueous phase with a mixture of dichloromethane and hexanes. Combine the organic layers, wash with water and brine, and dry over magnesium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by recrystallization from methanol to afford 5,6-Dimethoxy-2-methyl-1-indanone as pale yellow crystals.[3]
Application as a Chemical Intermediate: Proposed Synthesis of a Novel Chalcone Derivative
The presence of the ketone functionality and the acidic α-protons in 5,6-Dimethoxy-2-methyl-1-indanone make it an excellent candidate for base-catalyzed aldol condensation reactions. This proposed protocol details its use in the synthesis of a novel chalcone derivative, which could be a target for biological screening.
Proposed Experimental Workflow
Sources
Application Notes & Protocols: Evaluating 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one as a Novel Acetylcholinesterase Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Cholinergic Hypothesis and the Search for Novel Therapeutics
Alzheimer's disease (AD) presents a profound challenge to global health, characterized by a progressive decline in cognitive function.[1] The "cholinergic hypothesis," a foundational concept in AD research, posits that this cognitive decline is linked to a significant deficit in the neurotransmitter acetylcholine (ACh) due to the degeneration of cholinergic neurons in the brain.[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[3][4] Therefore, inhibiting AChE is a key therapeutic strategy to increase the concentration and duration of action of ACh, thereby ameliorating the cognitive symptoms of mild to moderate AD.[4][5][6]
Donepezil, a piperidine derivative with a 5,6-dimethoxy-1-indanone core, is a widely prescribed, reversible AChE inhibitor that has demonstrated efficacy in improving cognition and behavior in AD patients.[7][8][9] The success of this structural scaffold has spurred interest in developing novel indanone-based analogs with potentially improved potency, selectivity, or safety profiles.
This guide provides a comprehensive set of protocols for the chemical synthesis and biological evaluation of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one , a novel indanone derivative, as a potential AChE inhibitor. We will detail the necessary steps from synthesis and purification to robust in vitro enzymatic and cytotoxicity assays, providing the scientific rationale behind each protocol to ensure reproducible and reliable results.
Section 1: Synthesis of this compound
To evaluate the biological activity of the target compound, a reliable synthetic route is paramount. The synthesis begins with the commercially available precursor, 3',4'-dimethoxypropiophenone, and proceeds through an intramolecular Friedel-Crafts cyclization to form the indanone core, followed by α-methylation.
Proposed Synthetic Pathway
The proposed two-step synthesis provides an efficient route to the target compound. The initial cyclization is a critical step in forming the indanone ring system, a key pharmacophore in many AChE inhibitors. The subsequent methylation at the C2 position introduces the specific structural modification to be investigated.
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (Intermediate)
This protocol is adapted from established methods for preparing the indanone core, which is a key intermediate for Donepezil.[7]
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-chloro-3',4'-dimethoxypropiophenone (1 eq).
-
Cyclization: Add polyphosphoric acid (PPA) (approx. 10x weight of starting material) to the flask. Heat the mixture to 80-90°C with vigorous stirring.
-
Causality Note: PPA serves as both the solvent and the acidic catalyst required to promote the intramolecular Friedel-Crafts acylation, leading to the formation of the five-membered ring.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).[7]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure intermediate.
Protocol 2: Synthesis of this compound (Target Compound)
This step involves the formation of an enolate followed by alkylation.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Dissolve the intermediate from Protocol 1 (1 eq) in the THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the α-carbon (C2) of the ketone, forming a resonance-stabilized enolate. This is the key nucleophile for the subsequent step.
-
-
Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe. Allow the reaction to stir at room temperature overnight.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding saturated ammonium chloride solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to yield the final target compound. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Section 2: In Vitro Acetylcholinesterase Inhibition Assay
The primary method for assessing AChE inhibitory activity is the colorimetric assay developed by Ellman.[10][11] This robust and high-throughput method allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Principle of the Ellman's Assay
The assay relies on the enzymatic activity of AChE, which hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[10][11] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), a chromogenic disulfide, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm.[10][12] The presence of an inhibitor reduces the rate of this color formation, and the degree of inhibition is proportional to the inhibitor's potency.
Caption: Mechanism of the Ellman's assay for AChE activity.
Protocol 3: Determination of IC₅₀ Value
This protocol is designed for a 96-well microplate format for efficiency.
A. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer.
-
ATCh Solution (10 mM): Dissolve acetylthiocholine iodide (ATChI) in deionized water. Prepare fresh daily.
-
AChE Solution: Prepare a stock solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer to a final concentration of ~0.2-0.4 U/mL.[13] The exact concentration should be optimized to yield a linear reaction rate for 5-10 minutes.
-
Test Compound Stock (10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock (1 mM): Dissolve Donepezil hydrochloride in water or DMSO.
B. Assay Procedure:
-
Plate Setup: Design a plate map including blanks, controls, and test compound dilutions. (See Table 1 for an example).
-
Add Reagents: In a 96-well plate, add the following to the appropriate wells:
-
25 µL of Assay Buffer.
-
50 µL of DTNB solution.
-
25 µL of the test compound at various concentrations (prepared by serial dilution from the stock) or the control solution (DMSO/buffer for 100% activity, Donepezil for positive control).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
-
-
Initiate Reaction: Add 25 µL of ATCh solution to all wells to start the reaction. The total volume should be 125 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 412 nm every minute for 5-10 minutes.
C. Plate Layout Example:
| Well | 1 (Blank) | 2 (100% Act) | 3 (Pos Ctrl) | 4 (Cmpd 1) | 5 (Cmpd 2) | ... | 12 (Cmpd 10) |
| A | Buffer | Buffer | Donepezil | Cmpd Dil 1 | Cmpd Dil 2 | ... | Cmpd Dil 10 |
| B | Buffer | Buffer | Donepezil | Cmpd Dil 1 | Cmpd Dil 2 | ... | Cmpd Dil 10 |
| C | Buffer | Buffer | Donepezil | Cmpd Dil 1 | Cmpd Dil 2 | ... | Cmpd Dil 10 |
| ... | ... | ... | ... | ... | ... | ... | ... |
| Table 1: Example 96-well plate layout for an IC₅₀ determination, performed in triplicate. |
D. Data Analysis:
-
Calculate Reaction Rate (V): Determine the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Where V_control is the rate of the 100% activity control (enzyme + substrate + vehicle) and V_inhibitor is the rate in the presence of the test compound.
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
| Inhibitor Conc. (µM) | Avg. Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.050 | 0% |
| 0.1 | 0.045 | 10% |
| 1 | 0.038 | 24% |
| 10 | 0.026 | 48% |
| 50 | 0.015 | 70% |
| 100 | 0.008 | 84% |
| Table 2: Example data for calculating the IC₅₀ value. |
Section 3: Preliminary Safety Assessment: In Vitro Cytotoxicity
A critical step in early drug discovery is to ensure that the compound's activity is not due to general toxicity.[14][15] Cytotoxicity assays measure the degree to which a substance can damage or kill cells.[15] A simple colorimetric assay using a tetrazolium salt like MTT or a resazurin-based reagent (e.g., AlamarBlue) can provide a preliminary assessment of the compound's effect on cell viability.[16][17]
Protocol 4: MTT Cytotoxicity Assay
This protocol uses a neuroblastoma cell line (e.g., SH-SY5Y) as a relevant model.
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration). A potent inhibitor should have a CC₅₀ value significantly higher than its AChE IC₅₀ value.
Conclusion
This guide provides a structured, scientifically-grounded framework for the synthesis and evaluation of This compound as a potential acetylcholinesterase inhibitor. By following these detailed protocols—from chemical synthesis and enzymatic inhibition assays to preliminary cytotoxicity screening—researchers can generate the robust and reliable data necessary to characterize this novel compound. The inclusion of clear rationales for experimental choices and self-validating controls ensures the integrity of the findings, paving the way for further investigation into this promising class of molecules for the potential treatment of Alzheimer's disease.
References
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Application Notes & Protocols: Investigating 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indanone Scaffold in a Multifaceted Disease
Alzheimer's disease (AD) presents a complex pathological landscape, characterized by cholinergic deficits, the aggregation of amyloid-beta (Aβ) plaques, and neuroinflammation.[1][2] This multifactorial nature necessitates the development of multi-target-directed ligands (MTDLs) capable of concurrently addressing several of these pathological cascades. The indanone scaffold has emerged as a privileged structure in the design of such agents, most notably exemplified by the FDA-approved acetylcholinesterase (AChE) inhibitor, Donepezil.[3][4][5][6] Donepezil, a piperidine derivative of indanone, primarily functions by inhibiting the breakdown of the neurotransmitter acetylcholine, thereby ameliorating the cognitive symptoms associated with cholinergic neuron loss in AD.[3][5][7][8]
This document provides a detailed guide for the investigation of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one , a novel indanone derivative, as a potential therapeutic agent for Alzheimer's disease. While direct research on this specific molecule is nascent, its structural similarity to other biologically active indanones suggests a strong rationale for its evaluation.[1][9][10] These application notes will therefore focus on established protocols and methodologies for characterizing indanone derivatives in the context of AD, providing a comprehensive framework for researchers to assess its potential as a cholinesterase inhibitor, an anti-amyloid aggregation agent, and a neuroprotective compound.
Predicted Mechanism of Action and Therapeutic Rationale
Based on the extensive research into indanone derivatives, this compound is hypothesized to exert its therapeutic effects through a multi-pronged approach. The core indanone structure is a key pharmacophore for interacting with various biological targets implicated in Alzheimer's disease.[6][11]
Primary Target: Cholinesterase Inhibition
The most probable mechanism of action for an indanone derivative in the context of AD is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).[12][13][14] By inhibiting AChE, the compound would increase the synaptic levels of acetylcholine, a neurotransmitter crucial for memory and learning.[5][7] The dimethoxy and methyl substitutions on the indanone ring may influence the compound's binding affinity and selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase implicated in AD pathology.[9]
Visualizing the Cholinergic Synapse
Caption: Proposed mechanism of cholinesterase inhibition.
Secondary Targets and Neuroprotective Effects
Beyond cholinesterase inhibition, indanone derivatives have shown potential in modulating other key pathological features of AD:
-
Anti-Amyloid Aggregation: Certain indanone-based compounds can interfere with the aggregation of Aβ peptides, a central event in the formation of senile plaques.[1][15] This may occur through direct binding to Aβ monomers or oligomers, preventing their assembly into neurotoxic fibrils.
-
Neuroinflammation: Chronic inflammation mediated by microglia and astrocytes contributes significantly to neuronal damage in AD. Some indanone derivatives have demonstrated anti-inflammatory properties.[1]
-
Neuroprotection: By mitigating excitotoxicity, oxidative stress, and apoptosis, indanone compounds may offer direct neuroprotective effects, preserving neuronal integrity and function.[16][17]
Experimental Protocols for Efficacy Evaluation
The following protocols provide a step-by-step guide for the in vitro characterization of this compound.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying acetylcholinesterase activity and its inhibition.[18][19]
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and Donepezil in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound or Donepezil.
-
Add 50 µL of phosphate buffer to all wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of DTNB solution to all wells.
-
Add 25 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[20]
-
| Parameter | Description |
| IC50 | Concentration of the compound required to inhibit 50% of AChE activity. |
| Enzyme Kinetics | Determine the mode of inhibition (competitive, non-competitive, etc.) through Lineweaver-Burk plots. |
Visualizing the Cholinesterase Inhibition Assay Workflow
Caption: Workflow for the in vitro AChE inhibition assay.
Protocol 2: Thioflavin T (ThT) Beta-Amyloid Aggregation Inhibition Assay
This assay is widely used to screen for compounds that inhibit the formation of amyloid fibrils.[15][21]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of Aβ aggregation.
Materials:
-
This compound (Test Compound)
-
Known Aβ aggregation inhibitor (e.g., Curcumin) as a positive control
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate Buffer (pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Preparation of Aβ Monomers:
-
Dissolve Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize to ensure a monomeric starting state.
-
Resuspend the monomeric Aβ(1-42) in phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well black plate, add Aβ(1-42) solution to each well.
-
Add varying concentrations of the test compound or positive control.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
-
Measurement:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), add ThT solution to the wells.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~440 nm, Emission: ~485 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity against time to generate aggregation curves.
-
Compare the aggregation kinetics in the presence of the test compound to the vehicle control.
-
Calculate the percentage of aggregation inhibition at the final time point.
-
| Parameter | Description |
| Aggregation Lag Time | Time taken to initiate fibril formation. |
| Maximum Fluorescence | Correlates with the total amount of fibrils formed. |
| % Inhibition | (1 - [Fluorescence with compound / Fluorescence of control]) x 100 |
Protocol 3: Neuroprotection Assay in a Cellular Model of Aβ Toxicity
This protocol assesses the ability of the test compound to protect neuronal cells from Aβ-induced toxicity. Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used models for this purpose.[22][23][24][25][26]
Principle: Aβ oligomers are neurotoxic and induce cell death. The viability of cells exposed to Aβ in the presence or absence of the test compound is measured using the MTT assay. MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, which can be quantified.
Materials:
-
This compound (Test Compound)
-
SH-SY5Y or PC12 cell line
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Amyloid-beta (1-42) oligomers (prepared by pre-incubating monomeric Aβ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y or PC12 cells under standard conditions.[27]
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
Add pre-aggregated Aβ(1-42) oligomers to the wells (except for the control group) to induce toxicity.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Determine the concentration-dependent neuroprotective effect of the test compound.
-
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| EC50 | Effective concentration of the compound that provides 50% neuroprotection. |
Concluding Remarks for the Investigating Scientist
The indanone scaffold represents a highly promising starting point for the development of novel therapeutics for Alzheimer's disease.[6][28] this compound, as a new derivative within this class, warrants a thorough investigation of its potential multi-target activities. The protocols outlined in this guide provide a robust framework for its initial in vitro characterization. Positive results from these assays would provide a strong rationale for further preclinical development, including pharmacokinetic studies, blood-brain barrier permeability assays, and evaluation in in vivo animal models of Alzheimer's disease.[29][30] The ultimate goal is to determine if this compound can not only alleviate symptoms but also modify the underlying progression of this devastating neurodegenerative disorder.
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Donepezil - Wikipedia. Wikipedia. [Link]
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Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. (2022). ResearchGate. [Link]
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This compound. PubChem. [Link]
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Cas 120011-70-3, 2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl) - LookChem. LookChem. [Link]
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Donepezil (Aricept): Uses & Side Effects. Cleveland Clinic. [Link]
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Donepezil: MedlinePlus Drug Information. (2017, December 15). MedlinePlus. [Link]
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Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors. (2020, April 1). PubMed. [Link]
-
PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. (2022, July 8). PubMed Central. [Link]
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Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. [Link]
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Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. (2023, July 11). National Institutes of Health. [Link]
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A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. National Institutes of Health. [Link]
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Donepezil. (2023, August 17). National Center for Biotechnology Information. [Link]
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Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024, May 15). PubMed. [Link]
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Cholinesterase inhibitors as Alzheimer's therapeutics. PubMed Central. [Link]
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In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020, July 19). PubMed Central. [Link]
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Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State. MDPI. [Link]
-
Long-term Effects of Cholinesterase Inhibitors on Cognitive Decline and Mortality. JAMA Network. [Link]
-
Mass Spectrometry-Based Screening for Inhibitors of β-Amyloid Protein Aggregation. PubMed Central. [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022, October 20). Frontiers. [Link]
-
Animal models in the drug discovery pipeline for Alzheimer's disease. PubMed Central. [Link]
-
Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022, December 7). ACS Omega. [Link]
-
The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025, October 21). bioRxiv. [Link]
-
Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. (2014). ResearchGate. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Journal of Applied Pharmaceutical Science. [Link]
-
Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. (2025, October 12). ResearchGate. [Link]
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PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. (2021, April 21). MDPI. [Link]
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Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Online. [Link]
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Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]
-
Alzheimer's disease: Research summaries – How effective are cholinesterase inhibitors?. (2022, March 29). Institute for Quality and Efficiency in Health Care (IQWiG). [Link]
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In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (2022, February 1). Journal of Surgery and Medicine. [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
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Experimental and Clinical Methods in the Development of anti-Alzheimer Drugs. PubMed. [Link]
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Aβ Peptide Aggregation Inhibition Assay. Creative Bioarray. [Link]
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Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022, December 7). ResearchGate. [Link]
-
SH-SY5Y is the best cell line in alzhimer's disease model?. (2018, December 12). ResearchGate. [Link]
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High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI. [Link]
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In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS. [Link]
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Cholinesterase Inhibitors for Alzheimer's Disease. (2024, July 3). WebMD. [Link]
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A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. (2022, July 4). PubMed. [Link]
-
Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. PubMed Central. [Link]
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Differentiated SH-SY5Y cells as a model to study amyloid-β pathology in Alzheimer's disease. Chalmers ODR. [Link]
-
Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024, June 18). PubMed. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journals. [Link]
-
Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide. Canadian Science Publishing. [Link]
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Cognitive Enhancers: Cholinesterase Inhibitors and NMDA Receptor Antagonists. (2024, December 19). JoVE. [Link]
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2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]
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The cellular model for Alzheimer's disease research: PC12 cells. Frontiers. [Link]
-
Alzheimer's disease early intervention. (2025, November 6). Drug Discovery and Development. [Link]/view/alzheimers-disease-early-intervention)
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Troubleshooting & Optimization
Technical Support Center: Purification of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the Technical Support Center for the purification of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The primary and most effective methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is particularly effective for removing baseline impurities and obtaining a crystalline final product.[1][2] Column chromatography is employed when dealing with impurities that have similar solubility characteristics to the desired product, such as regioisomers.[2][3]
Q2: What are the typical physical properties of pure this compound?
Pure this compound is expected to be a pale yellow crystalline solid.[1] Key analytical data for the pure compound are summarized in the table below. Significant deviation from these values may indicate the presence of impurities.
| Property | Value | Source |
| Melting Point | 136 °C | [1] |
| ¹H NMR (CDCl₃, 400 MHz) δ | 1.25 (d, J = 7.3 Hz, 3 H), 2.65 (dd, J = 16.8, 3.4 Hz, 1 H), 2.75-2.85 (m, 1 H), 3.33 (dd, J = 16.8, 7.7 Hz, 1 H), 3.91 (s, 3 H), 3.92 (s, 3 H), 6.90 (s, 1 H), 7.17 (s, 1 H) | [1] |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 16.5, 31.8, 43.8, 56.1, 56.2, 104.5, 107.2, 129.2, 149.2, 150.0, 155.2, 208.9 | [1] |
| IR (thin film) cm⁻¹ | 2965, 1701, 1607, 1503, 1269, 1215, 1125 | [1] |
Q3: What are the common impurities I should be aware of during the synthesis and purification of this compound?
The most commonly encountered impurities are starting materials, side-products from the synthetic route, and regioisomers. Specifically, in the synthesis via intramolecular Friedel-Crafts reaction, you should be vigilant for:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be derivatives of 3-(3,4-dimethoxyphenyl)propanoic acid.
-
Regioisomers: The formation of the regioisomer, 6,7-dimethoxy-2-methyl-1-indanone , is a known issue and can be challenging to separate due to its similar polarity.[3] This impurity is often observed as a light yellow oil.[1]
-
Side-Products: In syntheses utilizing Meldrum's acid, an alkylidene Meldrum's acid intermediate may be present in the crude product.[1][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process and provides actionable solutions.
Issue 1: The product is an oil or a sticky solid after initial workup.
Possible Cause: This is a strong indication of the presence of significant impurities, particularly the oily regioisomer, 6,7-dimethoxy-2-methyl-1-indanone.[1][3] Residual solvents or byproducts can also contribute to this issue.
Troubleshooting Workflow:
Troubleshooting Oily Product.
Detailed Steps:
-
¹H NMR Analysis: Obtain a proton NMR spectrum of the crude product. The presence of a light yellow oil is a strong indicator of the 6,7-dimethoxy-2-methyl-1-indanone regioisomer.[1]
-
Column Chromatography: If the regioisomer is present, column chromatography is the recommended purification method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product. The regioisomer, being more polar, will elute later. Monitor fractions by TLC.
-
-
Recrystallization: If the NMR analysis does not show significant amounts of the regioisomer, the oily nature may be due to other impurities. Recrystallization from methanol is a viable option.[1]
Issue 2: Low yield after recrystallization.
Possible Causes:
-
Suboptimal Solvent Choice: The chosen solvent may be too good at dissolving the product, even at low temperatures.
-
Insufficient Cooling: The crystallization process may not have been allowed to proceed to completion.
-
Premature Crystallization: The product may have crystallized too quickly, trapping impurities and reducing the overall yield of pure product.
Solutions:
-
Solvent System Optimization: While methanol is a good starting point, if yields are low, consider a mixed solvent system. For example, adding a co-solvent in which the product is less soluble (e.g., water or hexane) dropwise to a hot methanolic solution until turbidity is observed, followed by clarification with a few drops of methanol, can improve crystal formation and yield.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or freezer. This promotes the formation of larger, purer crystals.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.
Issue 3: Persistent colored impurities.
Possible Cause: Highly conjugated byproducts or degradation products can be intensely colored and difficult to remove by recrystallization alone.
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated carbon, and gently heat for a short period. The activated carbon will adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the carbon before proceeding with crystallization.
-
Column Chromatography: As a more robust solution, column chromatography can effectively separate colored impurities from the desired product.
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot methanol (near its boiling point) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Cover the flask and allow it to stand undisturbed to promote the formation of large crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography
This is a general protocol for the separation of the target compound from its regioisomeric impurity.
Flash Column Chromatography Workflow.
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Purity Assessment
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value (136 °C) is indicative of high purity.[1] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and the identification of impurities. The absence of unexpected peaks in the spectra is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak with a high area percentage (e.g., >99%) confirms the purity of the compound.
By following the guidance in this technical support center, you will be well-equipped to purify this compound to a high degree of purity, ready for its use in further research and development.
References
-
Fillion, E.; Wilsily, A.; Lou, T.; Liao, E.-T. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth.2011 , 88, 147. [Link]
-
Quick Company. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. [Link]
-
de Paula, J. C.; et al. Design, Synthesis and Biological Evaluation of Donepezil-Lipoic Acid Hybrids as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. J. Braz. Chem. Soc.2017 , 28, 2035-2044. [Link]
- Google Patents. Process method for preparing 5,6-dimethoxy-1, 2-indandione. CN111393268A.
-
PubChem. 5,6-Dimethoxy-1-indanone. [Link]
-
Bednarczyk, D.; et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem.2017 , 13, 48-64. [Link]
-
PubChem. This compound. [Link]
- Google Patents. Process for preparing 1-indanones. US6548710B2.
Sources
Technical Support Center: Navigating the Degradation Pathways of Dimethoxy-Indenone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethoxy-indenone compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this important class of molecules. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your research and development efforts.
The indenone core is a valuable scaffold in medicinal chemistry, but its stability can be a critical factor in drug development.[1] Understanding the potential degradation pathways of dimethoxy-indenone derivatives is paramount for ensuring product quality, safety, and efficacy. This center is structured to address the specific challenges you may encounter during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with dimethoxy-indenone compounds.
Q1: What are the most likely sites of degradation on a dimethoxy-indenone molecule?
A1: The primary sites susceptible to degradation are the methoxy groups and the α,β-unsaturated ketone system within the indenone ring. The ether linkages of the methoxy groups can be susceptible to hydrolysis under acidic conditions, while the aromatic ring and the ketone functionality are prone to oxidative and photolytic degradation.[2][3]
Q2: What are the typical stress conditions used in forced degradation studies for these compounds?
A2: Forced degradation studies are crucial for understanding the stability of a drug substance.[4] For dimethoxy-indenone compounds, a comprehensive study should include exposure to the following conditions:
-
Acidic Hydrolysis: Typically using 0.1 M to 1 M HCl at elevated temperatures.
-
Basic Hydrolysis: Using 0.1 M to 1 M NaOH at room or elevated temperatures.
-
Oxidation: Commonly using 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid compound to dry heat (e.g., 60-80°C).
-
Photodegradation: Exposing the compound in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.[5]
Q3: What are the expected major degradation products?
A3: While specific products depend on the exact structure and conditions, potential degradation products include:
-
Hydrolysis: Cleavage of the methoxy groups to form corresponding hydroxy-indenone derivatives.
-
Oxidation: Formation of various oxidized species, potentially involving the opening of the five-membered ring or modification of the aromatic ring. For instance, studies on similar aromatic ketones have shown the formation of carboxylic acid derivatives.
-
Photodegradation: Similar to methoxy-anthracenes which undergo photo-oxidation to form quinones, dimethoxy-indenones may yield corresponding quinone-type structures or undergo dimerization or other rearrangements upon exposure to light.[2]
Q4: Which analytical techniques are best suited for monitoring the degradation of dimethoxy-indenone compounds?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for separating the parent compound from its degradation products.[6][7] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (NMR) are indispensable.[8][9]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your stability studies.
Troubleshooting HPLC Analysis
| Issue | Possible Cause | Recommended Solution |
| Poor separation of degradation products from the parent peak. | Inadequate mobile phase composition or column chemistry. | Optimize the mobile phase by varying the organic modifier, pH, and buffer concentration. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Appearance of ghost peaks in the chromatogram. | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and freshly prepared mobile phases. Implement a thorough wash cycle for the autosampler and flush the column with a strong solvent. |
| Inconsistent retention times. | Fluctuations in temperature, mobile phase composition, or pump performance. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks and pressure fluctuations. |
| Formation of multiple unknown impurities. | Severe stress conditions or interaction with excipients. | Reduce the harshness of stress conditions in forced degradation studies. Investigate potential interactions between the drug substance and formulation components.[10] |
Troubleshooting Degradation Experiments
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions, or the stress is insufficient. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. However, avoid overly harsh conditions that can lead to unrealistic degradation pathways.[4] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%.[11] |
| Precipitate formation during the experiment. | A degradation product has low solubility in the reaction medium. | Adjust the solvent system or pH to improve the solubility of all components. Analyze the precipitate separately to identify it.[12] |
| Discoloration of the sample. | Oxidative or photolytic degradation. | Store the material in a light-protected, airtight container. Consider purging the container with an inert gas like nitrogen or argon.[10] |
Section 3: Experimental Protocols & Visualizations
Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies on dimethoxy-indenone compounds.
Caption: A generalized workflow for forced degradation studies.
Potential Degradation Pathways
This diagram illustrates the hypothetical major degradation pathways for a generic dimethoxy-indenone compound based on the degradation of similar chemical structures.
Caption: Hypothetical degradation pathways of dimethoxy-indenone.
Step-by-Step Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a versatile C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 0.1% Formic acid or orthophosphoric acid in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components.
-
Wavelength Selection: Use a Photo Diode Array (PDA) detector to monitor the elution and identify the optimal wavelength for detection of the parent compound and all degradation products.
-
Method Optimization:
-
Adjust the gradient slope to improve the resolution between closely eluting peaks.
-
Modify the pH of the aqueous phase to alter the ionization and retention of acidic or basic degradants.
-
If necessary, evaluate different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.
-
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method's ability to separate all degradation products from the parent peak.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants to ensure no co-elution.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[6]
References
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Li, J., et al. (2021). FeCl3-catalyzed carbene/alkyne metathesis reaction of o-alkynylbenzoyl diazoacetates to obtain indeno[1,2-c]furans. RSC Advances, 11(34), 20873-20877. Available at: [Link]
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Jia, Y., et al. (2018). Analysis of rotenone degradation products by electrospray mass spectrometry. Journal of Mass Spectrometry, 53(8), 736-744. Available at: [Link]
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Cameron, D. W., & Sidell, M. D. (1978). Oxidation and reduction of some methoxy-anthracenes and their derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1151-1155. Available at: [Link]
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Gilissen, P. J., et al. (2017). Oxidation of Secondary Methyl Ethers to Ketones. The Journal of Organic Chemistry, 82(13), 6916-6921. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Zhou, J., & Matsuya, Y. (2013). An effective method for the preparation of 5,7-dimethoxy-1-indanone. Tetrahedron Letters, 54(17), 2185-2187. Available at: [Link]
-
Singh, S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 193-199. Available at: [Link]
-
Patel, R. B., et al. (2012). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate. ISRN Chromatography, 2012, 610963. Available at: [Link]
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Wikipedia. (n.d.). Thermal decomposition. Available at: [Link]
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Kalgutkar, A. S., & Dalvie, D. K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
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Babawale, F., et al. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry, 90(21), 13885-13890. Available at: [Link]
- Alsante, K. M., et al. (2007). Forced Degradation Studies to Assess the Stability of Drugs and Products. American Pharmaceutical Review, 10(1), 60-67.
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Beißmann, S., et al. (2013). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. Polymer Degradation and Stability, 98(9), 1655-1661. Available at: [Link]
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Bajaj, S., et al. (2022). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science, 12(03), 001-012. Available at: [Link]
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Maciążek-Jurczyk, M., et al. (2022). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Molecules, 27(19), 6296. Available at: [Link]
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Sarpong, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32567-32592. Available at: [Link]
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Moss, R. A., et al. (2000). Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies. The Journal of Organic Chemistry, 65(20), 6458-6464. Available at: [Link]
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Annibaldi, V., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Journal of Pharmaceutical and Biomedical Analysis, 241, 115998. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Guidelines. Available at: [Link]
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Basnina, T. D., et al. (1966). Optimization of hydrolytic decomposition of 4,4-dimethyl-1,3-dioxane to 3-methylbutane-1,3-diol under isobutylene pressures by statistical planning of the experiment. Petroleum Chemistry U.S.S.R., 6(2), 136-141. Available at: [Link]
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Shah, P., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 77(4), 437-444. Available at: [Link]
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Zhang, Z., et al. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. Journal of the American Chemical Society. Available at: [Link]
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Moss, R. A., et al. (2000). Effect of Substituents on the Thermal Decomposition of Diazirines: Experimental and Computational Studies. The Journal of Organic Chemistry, 65(20), 6458-6464. Available at: [Link]
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Wang, C., et al. (2020). Indenone‐ or indanone‐containing natural products and bioactive compounds. Angewandte Chemie International Edition, 59(31), 12695-12699. Available at: [Link]
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Pérez-Gálvez, F., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Journal of the Mexican Chemical Society, 65(4), 514-525. Available at: [Link]
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Gibson, J. A. E., et al. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 81(12), 4045-4052. Available at: [Link]
- Blessy, M., et al. (2014). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Pharmaceutical Sciences and Research, 6(3), 138-143.
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Zhang, L., et al. (2013). In vitro hydrolytic degradation of poly(para-dioxanone) with high molecular weight. Polymers for Advanced Technologies, 24(10), 915-921. Available at: [Link]
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Kumar, V., et al. (2014). Stability-indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Journal of Chromatographic Science, 52(8), 836-844. Available at: [Link]
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Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Available at: [Link]
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Resnick, S. M., et al. (1997). Regiospecific and Stereoselective Hydroxylation of 1-indanone and 2-indanone by Naphthalene Dioxygenase and Toluene Dioxygenase. Applied and Environmental Microbiology, 63(11), 4344-4348. Available at: [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]
- Sharma, A., & Singh, S. (2015). Forced degradation studies. International Journal of Basic & Clinical Pharmacology, 4(3), 591-595.
- Singh, R., & Kumar, R. (2022). CHEMICAL STABILITY OF DRUGS. IIP Series.
- Suneetha, A., & Rao, D. (2014). Development and Validation of stability indicating RP-HPLC method for the simultaneous estimation of Beclomethasone dipropionate and Formoterol fumarate in their combined pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2017.
-
Forsén, S., et al. (1965). An NMR study of 1-indanone. Analysis of A2B2 spectra. Acta Chemica Scandinavica, 19, 359-371. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75018, 5,6-Dimethoxy-1-indanone. Available at: [Link]
-
Swenton, J. S., et al. (1983). Anodic-Oxidation Products of 2',5'-Dimethoxyacetanilide Derivatives, and Their Application to the Synthesis of Aminoanthraquinones. The Journal of Organic Chemistry, 48(13), 2155-2162. Available at: [Link]
-
Kalaj, B. N. (2022). NMR Applications to Study Natural Product Biosynthesis and Biodegradation. UC San Diego. Available at: [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]
-
Ashenhurst, J. (n.d.). Master Organic Chemistry. Available at: [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility and Handling of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the solubility and handling of this compound, designed for researchers and professionals in drug development and chemical synthesis.
Table of Contents
-
Compound Profile and Predicted Solubility
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Experimental Protocol: Determining Solubility
-
Safety and Handling
-
References
Compound Profile and Predicted Solubility
This compound is a substituted indanone derivative. Understanding its structural features is key to predicting its solubility.
The principle of "like dissolves like" is the cornerstone of predicting solubility. This compound, with its blend of a non-polar hydrocarbon framework and polar functional groups, is expected to be soluble in a range of organic solvents and largely insoluble in water.
Predicted Solubility Table
The following table provides predicted solubility information based on the compound's structure and data from structurally similar molecules like Donepezil.[2][3] These are estimates and should be confirmed experimentally.
| Solvent | Polarity Index | Predicted Solubility | Rationale & Expert Insights |
| Non-Polar Solvents | |||
| Hexane | 0.1 | Sparingly Soluble | The polarity of the ketone and methoxy groups will likely limit solubility in highly non-polar aliphatic solvents. Structurally similar compounds are practically insoluble in n-hexane.[2] |
| Toluene | 2.4 | Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the indanone core, promoting dissolution. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | 3.1 | Freely Soluble | An excellent solvent for compounds of moderate polarity. Expected to readily dissolve the compound. |
| Chloroform | 4.1 | Freely Soluble | Similar to DCM, chloroform is a very effective solvent for this type of structure. Donepezil hydrochloride, a related compound, is freely soluble in chloroform.[3] |
| Ethyl Acetate | 4.4 | Soluble | The ester group can interact with the polar parts of the molecule. However, related compounds have shown limited solubility, so it may not be the best choice for high concentrations.[2][3] |
| Acetone | 5.1 | Soluble | A good general-purpose solvent that should effectively dissolve the compound. |
| Acetonitrile (ACN) | 5.8 | Moderately Soluble | While polar, its ability to dissolve this compound might be less than that of chlorinated solvents or lower alcohols. Donepezil hydrochloride is only slightly soluble in acetonitrile.[2][3] |
| Dimethylformamide (DMF) | 6.4 | Freely Soluble | A strong polar aprotic solvent that is likely to be a very effective solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | Similar to DMF, DMSO is a powerful solvent capable of dissolving a wide range of organic compounds. A deuterated analog of a related compound is soluble in DMSO.[4] |
| Polar Protic Solvents | |||
| Ethanol (EtOH) | 4.3 | Soluble | The hydroxyl group can interact with the methoxy and ketone groups, and the ethyl chain provides some non-polar character. Related compounds are slightly to sparingly soluble in ethanol.[2][3] |
| Methanol (MeOH) | 5.1 | Soluble | Similar to ethanol, it should be a good solvent, potentially slightly better due to its higher polarity. |
| Water | 10.2 | Insoluble | The molecule's significant non-polar surface area and lack of hydrogen bond donors make it highly unlikely to be soluble in water. The principle of "like dissolves like" suggests poor solubility of this lipophilic compound in the highly polar water. |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving the compound in my chosen solvent. What should I do?
-
A1: First, ensure your solvent is pure and dry. If solubility is still an issue, gentle heating and agitation (stirring or sonication) can increase the rate of dissolution. If the compound remains insoluble, you may need to select a more appropriate solvent. Refer to the Predicted Solubility Table above. For example, if you are struggling with ethanol, switching to dichloromethane or chloroform may yield better results.
Q2: Can I use a solvent mixture to improve solubility?
-
A2: Yes, using a co-solvent system is a common and effective strategy. For instance, if your compound is soluble in DCM but your subsequent reaction requires a less volatile solvent, you could dissolve it in a minimal amount of DCM and then add your reaction solvent.
Q3: How does temperature affect the solubility of this compound?
-
A3: For most solid solutes in liquid solvents, solubility increases with temperature. If you are preparing a stock solution, gentle warming can help dissolve the material faster and potentially allow for a more concentrated solution. However, be cautious about the thermal stability of the compound and the boiling point of your solvent. Always cool the solution to room temperature to check for precipitation before use.
Q4: The compound precipitated out of my solution. Why did this happen and how can I fix it?
-
A4: Precipitation can occur for several reasons:
-
Supersaturation: The solution was prepared at a higher temperature and became supersaturated upon cooling. To fix this, you can either gently warm the solution again before use or prepare a more dilute solution.
-
Change in Solvent Composition: If you added another solvent in which the compound is less soluble (an anti-solvent), this will cause it to precipitate. This is a common technique for recrystallization and purification.
-
Evaporation: If some of the solvent evaporated, the concentration of the compound increased, leading to precipitation. Ensure your container is well-sealed.
-
Q5: Is this compound acidic or basic? Will a change in pH affect its solubility?
-
A5: this compound does not have any strongly acidic or basic functional groups. Therefore, changing the pH of an aqueous suspension is unlikely to significantly increase its solubility. The compound is not expected to be soluble in aqueous acid or base solutions.[5]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Incomplete Dissolution | - Insufficient solvent volume.- Inappropriate solvent choice.- Low temperature. | - Add more solvent incrementally.- Switch to a solvent with higher predicted solubility (e.g., from Ethyl Acetate to DCM).- Gently warm the mixture while stirring. |
| Oily Film or Clumping at the Bottom | The compound is "oiling out" instead of dissolving, which can happen if the melting point is near the solvent's boiling point or with impurities. | - Try a different solvent.- Use a larger volume of solvent.- Consider purification of the compound if impurities are suspected. |
| Cloudy Solution | - Fine, undissolved particles.- Presence of moisture or impurities in the solvent. | - Sonicate the solution for 5-10 minutes.- Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove particulates.- Use fresh, anhydrous solvent. |
| Color Change Upon Dissolving | - Potential reaction with an impure solvent.- Compound degradation. | - Use high-purity (e.g., HPLC grade) solvent.- Prepare solutions fresh and protect from light and air if the compound is known to be sensitive.- Check the compound's purity by an appropriate analytical method (e.g., HPLC, NMR). |
Experimental Protocol: Determining Solubility
This protocol outlines a standard method for determining the qualitative and approximate quantitative solubility of this compound in a new solvent.
Workflow Diagram
Caption: Iterative workflow for determining compound solubility.
Step-by-Step Procedure
-
Preparation:
-
Accurately weigh approximately 5 mg of this compound into a small, clean glass vial.[6]
-
Record the exact mass.
-
-
Solvent Addition:
-
Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial. This creates an initial concentration of 50 mg/mL.
-
-
Agitation:
-
Cap the vial securely and vortex or shake vigorously for 1-2 minutes at room temperature.[5]
-
-
Observation:
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: The solution is cloudy, or some solid remains.
-
Insoluble: The solid material appears unchanged.
-
-
-
Titration (for partially soluble or insoluble results):
-
If the compound is not fully dissolved, add another aliquot of solvent (e.g., another 100 µL, for a total of 200 µL).
-
Repeat the agitation and observation steps.
-
Continue adding solvent in a stepwise manner until the compound fully dissolves or a large volume of solvent has been added (e.g., 1 mL).
-
-
Calculation and Reporting:
-
If the compound dissolves, calculate the approximate solubility. For example, if 5.2 mg of the compound dissolved in a final volume of 400 µL (0.4 mL) of solvent, the solubility is approximately 13 mg/mL.
-
Report the result as "Soluble (>X mg/mL)" or "Insoluble (
-
Safety and Handling
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[7]
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated.[9] Treat it as a potentially hazardous substance. Safety Data Sheets for the closely related 5,6-Dimethoxy-1-indanone indicate it may be harmful if swallowed, inhaled, or absorbed through the skin.[7]
References
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PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Donepezil. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2018). (PDF) Donepezil. Retrieved January 23, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved January 23, 2026, from [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Efficacy of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of the novel compound 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Given the limited direct biological data on this specific molecule, we present a structured, hypothesis-driven approach to its evaluation, focusing on its potential as a neuroprotective and anti-inflammatory agent. This hypothesis is informed by the known activities of structurally related 1-indanone derivatives, including their role as intermediates in the synthesis of acetylcholinesterase inhibitors like Donepezil.[1][2][3]
Our approach emphasizes scientific integrity through self-validating experimental protocols and objective comparison with established alternatives. We will detail the necessary in-vitro and in-vivo studies to elucidate the compound's mechanism of action and therapeutic potential.
Introduction to this compound
This compound is a small molecule belonging to the 1-indanone class of compounds.[4] While the broader family of 1-indanones is known for a wide spectrum of biological activities including anti-inflammatory, antiviral, and anticancer effects, the specific efficacy of this derivative remains uncharacterized.[5] Its structural similarity to key intermediates of Donepezil, a potent acetylcholinesterase (AChE) inhibitor, suggests a potential for activity within the central nervous system.[1][2][3] Therefore, a thorough investigation into its neuroprotective and anti-inflammatory properties is warranted.
Chemical Structure:
-
IUPAC Name: 5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one[4]
-
Molecular Formula: C₁₂H₁₄O₃[4]
-
CAS Number: 4191-17-7[4]
Comparative Framework: Establishing Benchmarks for Efficacy
To objectively assess the biological efficacy of this compound, it is crucial to compare its performance against well-characterized compounds. Based on the hypothesized activities, we propose the following comparators:
-
Donepezil: A standard-of-care acetylcholinesterase inhibitor for Alzheimer's disease, serving as a benchmark for potential neuroprotective and cognitive-enhancing effects.[1][3]
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID), providing a reference for anti-inflammatory activity.
In-Vitro Efficacy Validation: A Step-by-Step Approach
In-vitro assays offer a controlled environment for initial screening and mechanistic studies, providing cost-effective and rapid evaluation of a compound's pharmacological properties.[6]
Assessment of Anti-Inflammatory Activity
The initial assessment of anti-inflammatory potential will focus on the compound's ability to modulate key inflammatory pathways in relevant cell lines, such as murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for in-vitro neuroprotection and AChE inhibition assays.
Detailed Protocols:
-
Protocol 3.2.1: Neuronal Cell Viability Assay
-
Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.
-
Pre-treat the cells with the test compound or Donepezil for 24 hours.
-
Induce cytotoxicity by adding an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After a further 24 hours, assess cell viability using the MTT assay or measure lactate dehydrogenase (LDH) release into the medium.
-
Increased cell viability in treated cells compared to stressed controls indicates a neuroprotective effect.
-
-
Protocol 3.2.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
This colorimetric assay measures the activity of AChE.
-
Incubate purified AChE with various concentrations of the test compound or Donepezil.
-
Initiate the reaction by adding the substrate acetylthiocholine iodide (ATChI) and Ellman's reagent (DTNB).
-
The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the rate of color change spectrophotometrically to determine the extent of enzyme inhibition and calculate the IC₅₀ value.
-
Expected In-Vitro Data Summary
| Assay | Parameter Measured | This compound | Donepezil | Indomethacin |
| Anti-Inflammatory | ||||
| Griess Assay | NO Production (IC₅₀, µM) | To be determined | To be determined | Expected low µM |
| ELISA | TNF-α Inhibition (IC₅₀, µM) | To be determined | To be determined | Expected low µM |
| ELISA | IL-6 Inhibition (IC₅₀, µM) | To be determined | To be determined | Expected low µM |
| Neuroprotection | ||||
| Neuronal Viability | EC₅₀ against H₂O₂ toxicity (µM) | To be determined | Expected low µM | Not applicable |
| AChE Inhibition | AChE Activity (IC₅₀, µM) | To be determined | Expected low nM | Not applicable |
In-Vivo Efficacy Validation: Preclinical Models
Promising in-vitro results should be followed by in-vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Animal Models of Inflammation
-
Carrageenan-Induced Paw Edema Model: This is a classic model of acute inflammation. [7] * Protocol 4.1.1:
- Administer the test compound, Indomethacin, or vehicle orally to groups of rats.
- After 1 hour, induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.
- Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- A significant reduction in paw edema in the treated groups compared to the vehicle group indicates anti-inflammatory activity.
Animal Models of Neuroinflammation and Cognitive Dysfunction
-
LPS-Induced Neuroinflammation Model: Systemic administration of LPS in rodents induces a robust neuroinflammatory response, characterized by microglial activation and cytokine production. [8][9] * Protocol 4.2.1:
- Treat mice or rats with the test compound, Donepezil, or vehicle for a specified period.
- Induce neuroinflammation via intraperitoneal injection of LPS.
- After 24-48 hours, assess cognitive function using behavioral tests like the Morris water maze or Y-maze.
- Sacrifice the animals and collect brain tissue for analysis of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes, and pro-inflammatory cytokines) by immunohistochemistry or ELISA.
- Improvement in cognitive performance and reduction in neuroinflammatory markers would support the compound's therapeutic potential.
Expected In-Vivo Data Summary
| Model | Key Outcome | This compound | Donepezil | Indomethacin |
| Carrageenan Paw Edema | % Inhibition of Edema | To be determined | Not applicable | Expected significant inhibition |
| LPS-Induced Neuroinflammation | Reversal of Cognitive Deficits | To be determined | Expected improvement | To be determined |
| Reduction in Brain TNF-α levels | To be determined | Expected reduction | Expected reduction |
Concluding Remarks
This guide outlines a rigorous and comparative pathway for validating the biological efficacy of this compound. By systematically progressing from in-vitro screening to in-vivo models and comparing against established drugs, researchers can build a comprehensive profile of this novel compound's therapeutic potential. The proposed experiments are designed to not only determine efficacy but also to provide insights into its mechanism of action, thereby laying a solid foundation for further preclinical and clinical development.
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A Comparative Analysis for Neurodegenerative Disease Research: Donepezil vs. 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison between the established Alzheimer's disease medication, Donepezil, and the structurally related indanone derivative, 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. This document is intended to serve as a technical resource, offering insights into their mechanisms of action, chemical properties, and the experimental protocols for their evaluation.
Introduction: The Quest for Effective Cholinesterase Inhibitors
The "cholinergic hypothesis" has been a cornerstone in the understanding of Alzheimer's disease, positing that the cognitive decline observed in patients is linked to a deficiency in acetylcholine, a key neurotransmitter.[1] Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that aim to mitigate this deficiency by preventing the breakdown of acetylcholine in the brain.[2] Donepezil, marketed under the brand name Aricept among others, is a prominent member of this class and is widely used for the symptomatic treatment of Alzheimer's disease.[3][4]
This guide will compare Donepezil with this compound, a compound that shares the same 5,6-dimethoxy-1-indanone core structure. While Donepezil is a well-characterized drug, this compound is a less-studied derivative. The purpose of this comparison is to provide researchers with a detailed understanding of the established drug, while also exploring the potential of a structurally similar compound based on established structure-activity relationships of the indanone scaffold.
Chemical Structure and Properties at a Glance
A fundamental comparison begins with the chemical structures and properties of these two molecules.
| Feature | Donepezil | This compound |
| Chemical Structure | ||
| IUPAC Name | (RS)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one[3] | 5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one[5] |
| Molecular Formula | C₂₄H₂₉NO₃[3] | C₁₂H₁₄O₃[5] |
| Molecular Weight | 379.5 g/mol [3] | 206.24 g/mol [5] |
| CAS Number | 120014-06-4[3] | 4191-17-7[5] |
Mechanism of Action: A Tale of Two Scaffolds
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE).[2][4] By blocking AChE, Donepezil increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission.[6] Molecular docking studies have revealed that the dimethoxyindanone moiety of Donepezil binds to the peripheral anionic site (PAS) of AChE, while the N-benzylpiperidine moiety interacts with the catalytic active site (CAS).[7]
The 5,6-dimethoxy-1-indanone scaffold is a recurring motif in a multitude of biologically active compounds, including those with antiviral, anti-inflammatory, and anticancer properties.[3][8] In the context of neurodegenerative diseases, this scaffold is a key component of many acetylcholinesterase inhibitors. The 5,6-dimethoxy substitution on the indanone ring is particularly important for potent AChE inhibitory activity.
While there is a lack of direct experimental data on the biological activity of this compound, its structural similarity to the core of Donepezil suggests that it may also exhibit inhibitory activity against acetylcholinesterase. The presence of the 5,6-dimethoxy-indanone core suggests a potential interaction with the PAS of AChE. However, the much smaller methyl group at the 2-position, in place of Donepezil's larger N-benzylpiperidylmethyl group, would likely result in a significantly different binding affinity and selectivity for the catalytic active site.
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Discussion and Future Perspectives
Donepezil is a cornerstone in the symptomatic management of Alzheimer's disease, with a well-defined mechanism of action and pharmacokinetic profile. [2][3][4]Its clinical utility, however, is limited to symptomatic relief and it does not halt the progression of the underlying disease. [3]This underscores the continuous need for the development of new and more effective therapeutic agents.
The compound this compound, while currently uncharacterized in terms of its biological activity, represents an interesting starting point for further investigation. Its shared 5,6-dimethoxy-1-indanone core with Donepezil provides a strong rationale for exploring its potential as an acetylcholinesterase inhibitor. Structure-activity relationship studies on related indanone derivatives suggest that modifications at the 2-position of the indanone ring are critical for potent and selective AChE inhibition. The smaller methyl group in this compound compared to the bulky substituent in Donepezil would drastically alter its interaction with the catalytic active site of AChE.
Future research should focus on the synthesis and in vitro evaluation of this compound to determine its IC₅₀ value for AChE. Further derivatization of this core structure, guided by computational modeling and SAR studies, could lead to the discovery of novel and potent acetylcholinesterase inhibitors with improved therapeutic profiles.
References
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Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023-08-17). Retrieved from [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Retrieved from [Link]
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Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PubMed Central. Retrieved from [Link]
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The Simulated Binding of (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4- piperidinyl]methyl]-1H-inden-1-one Hydrochloride (E2020) and Related Inhibitors to Free and Acylated Acetylcholinesterases and Corresponding Structure−Activity Analyses | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed. Retrieved from [Link]
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Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]
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A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - NIH. Retrieved from [Link]
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Publishing. Retrieved from [Link]
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Article - SciELO. Retrieved from [Link]
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Synthesis of Novel 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one Derivatives as Acetyl Cholinesterase Inhibitors | Bentham Science Publishers. Retrieved from [Link]
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Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation includi - researchmap. Retrieved from [Link]
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Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents | Request PDF - ResearchGate. Retrieved from [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Retrieved from [Link]
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Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains - PubMed. Retrieved from [Link]
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(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC - NIH. Retrieved from [Link]
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Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - Frontiers. Retrieved from [Link]
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A Comparative Guide to 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one Analogs as Multi-Target Ligands for Alzheimer's Disease
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one analogs, a promising class of compounds in the development of multi-target-directed ligands for the treatment of Alzheimer's disease (AD). Drawing upon extensive experimental data and in silico modeling, we will objectively compare the performance of these analogs against established alternatives and provide detailed methodologies for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics for neurodegenerative disorders.
Introduction: The Rationale for Multi-Targeting in Alzheimer's Disease
Alzheimer's disease is a complex neurodegenerative disorder characterized by a cascade of pathological events, including the decline of acetylcholine (ACh) levels, the aggregation of amyloid-beta (Aβ) peptides into senile plaques, and oxidative stress.[1] The multifactorial nature of AD necessitates therapeutic strategies that can simultaneously address multiple pathological targets. The 5,6-dimethoxy-1-indanone scaffold, a key structural component of the widely prescribed AD drug Donepezil, has emerged as a privileged structure for the design of such multi-target-directed ligands.[1][2] These analogs are primarily designed to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh, thereby increasing neurotransmitter levels in the brain.[2] Furthermore, modifications to this core structure have yielded compounds with additional beneficial activities, such as the inhibition of Aβ aggregation and metal chelation.[3][4]
The Core Scaffold and Key Structural Modifications
The fundamental structure of the analogs discussed in this guide is the 5,6-dimethoxy-1-indanone core. The key points of modification that significantly influence biological activity are:
-
The C2 position of the indanone ring: This position is often substituted with a linker connected to various cyclic amines or other functional groups. The nature and length of this linker are critical for optimal interaction with the AChE active site.
-
The aromatic ring of the indanone: The methoxy groups at the 5 and 6 positions are crucial for high-affinity binding, mimicking the interactions of donepezil.[5]
-
Substituents on the linked moiety: Modifications to the terminal group attached to the C2 linker allow for the fine-tuning of properties such as potency, selectivity, and blood-brain barrier permeability.
Below is a logical diagram illustrating the core structure and common points of modification.
Caption: Core structure and key modification points of 5,6-dimethoxy-1-indanone analogs.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the 5,6-dimethoxy-1-indanone scaffold have provided valuable insights into the structural requirements for potent AChE inhibition and other biological activities.
The Indanone Moiety and its Substituents
The 5,6-dimethoxy substitution pattern on the indanone ring is a recurring motif in highly potent AChE inhibitors.[5] These methoxy groups are believed to engage in favorable interactions within the active site of the enzyme. Two-dimensional NMR spectroscopy has confirmed the chemical shifts of the methoxy groups at the fifth and sixth positions to be around 3.83 ppm and 3.90 ppm, respectively.[5]
The Linker and Terminal Group at the C2 Position
The nature of the substituent at the C2 position is a critical determinant of inhibitory potency. Studies have shown that a piperidine group linked to the indanone core via a two-carbon spacer results in exceptionally potent AChE inhibition, with one such compound exhibiting an IC50 value of 0.0018 µM, which is 14-fold more potent than donepezil.[3]
Molecular docking studies have elucidated the binding mode of these analogs within the AChE active site. The active site of AChE comprises a catalytic triad (Ser200, His440, and Glu327) and a peripheral anionic site (PAS).[6] The indanone moiety of the inhibitors typically interacts with the PAS, while the terminal basic group, such as a piperidine, interacts with the catalytic triad.[4][6] Specifically, the protonated nitrogen of the piperidine ring can form a cation-π interaction with the indole ring of Trp84 in the active site.[6]
Comparative Performance Analysis
The 5,6-dimethoxy-1-indanone analogs have been extensively compared with established AChE inhibitors, primarily donepezil and tacrine.
| Compound/Analog | Target | IC50 (µM) | Reference |
| Donepezil | AChE | 0.025 - 0.037 | [3] |
| Tacrine | AChE | - | [7] |
| Tacrine | BChE | 0.0064 | [7] |
| Analog 6a (piperidine with 2-carbon linker) | AChE | 0.0018 | [3] |
| Analog D28 | AChE | 0.0248 | [5] |
| Analog D29 | AChE | 0.0224 | [5] |
| Analog D30 | AChE | 0.0257 | [5] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 0.0057 | [2] |
As evidenced by the data, several 5,6-dimethoxy-1-indanone analogs exhibit AChE inhibitory potency comparable to or significantly exceeding that of donepezil.[2][3][5] For instance, compound 6a demonstrates a remarkable 14-fold increase in potency over donepezil.[3] It is also noteworthy that some analogs show selectivity for AChE over butyrylcholinesterase (BChE), which can be advantageous in minimizing peripheral side effects.[2][7]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.
General Synthesis of 2-Benzylidene-5,6-dimethoxy-1-indanone Analogs
The synthesis of 2-benzylidene-1-indanone derivatives is typically achieved through a Claisen-Schmidt condensation reaction between 5,6-dimethoxy-1-indanone and a substituted benzaldehyde.[8][9]
Step-by-Step Protocol:
-
Dissolve 5,6-dimethoxy-1-indanone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a strong base, such as 20% (w/v) aqueous sodium hydroxide, to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable acid (e.g., 1.0 M HCl).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure 2-benzylidene-1-indanone analog.[9]
The following diagram illustrates the general synthetic workflow.
Caption: General workflow for the synthesis of 2-benzylidene-1-indanone analogs.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of the synthesized compounds is determined using a modified Ellman's spectrophotometric method.
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this colorimetric reaction.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer (pH 8.0)
-
Test compound solution at various concentrations
-
AChE enzyme solution
-
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Immediately measure the absorbance at 412 nm in a microplate reader, taking kinetic readings every minute for 10-15 minutes.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
The following diagram outlines the AChE inhibition assay workflow.
Caption: Workflow for the in vitro AChE inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile platform for the development of potent, multi-target ligands for Alzheimer's disease. The structure-activity relationship studies have clearly demonstrated that modifications at the C2 position of the indanone ring are key to achieving high AChE inhibitory potency. Several analogs have been identified with activities surpassing that of the current clinical standard, donepezil.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the dual-binding hypothesis through co-crystallization studies of these inhibitors with AChE would provide invaluable structural insights for the rational design of next-generation multi-target anti-Alzheimer's agents.
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- Özer, İ., Pektaş, M., Yurtsever, E., & Yalçın, İ. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46967–46985.
- Manikandan, A., Sivakamavalli, J., & Sebastian, S. (2020). Conformational analysis, Molecular Structure, Spectroscopic, NBO, Reactivity Descriptors, Wavefunction and Molecular Docking Investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's Agent.
- Chen, Y., Zhang, Y., Li, K., Li, M., & Wang, Y. (2021). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Pharmacology, 12, 748530.
- van der Westhuizen, J. H., St-Gallay, S. A., & Kaye, P. T. (2018). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. European journal of medicinal chemistry, 157, 124–137.
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- Asensio, A., & de la Torre, M. C. (2021). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. Chemistry Proceedings, 3(1), 97.
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A Senior Application Scientist's Guide to Bioequivalence and Comparative Bioavailability Studies
In the landscape of drug development and generic product approval, establishing bioequivalence (BE) is the cornerstone that ensures therapeutic equivalence to a reference product. This guide offers an in-depth comparison of the methodologies, statistical frameworks, and regulatory expectations governing bioequivalence and comparative bioavailability (BA) studies. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of not just the protocols, but the scientific rationale that underpins them.
Section 1: Foundational Concepts: Bioavailability & Bioequivalence
Bioavailability (BA) refers to the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action. Since measuring drug concentration at the specific site of action is often infeasible, BA is typically assessed by measuring the concentration of the drug in the systemic circulation over time.
Bioequivalence (BE) is a statistical determination that demonstrates the absence of a significant difference in the bioavailability of two pharmaceutical products when administered at the same molar dose.[1] For a generic drug to be approved, it must be proven bioequivalent to its corresponding Reference Listed Drug (RLD), which is the innovator product.[2] This ensures that the generic product can be considered therapeutically equivalent—and thus substitutable—for the brand-name drug.
The core pharmacokinetic (PK) parameters used to define the rate and extent of absorption are:
-
Cmax: The maximum observed drug concentration in blood, plasma, or serum. This is the primary measure of the rate of drug absorption.[3][4]
-
AUC (Area Under the Curve): The total area under the plasma drug concentration-time curve, which represents the total extent of drug exposure.[3][4] Two variants are crucial:
-
AUC(0-t): The area under the curve from time zero to the last measurable concentration.
-
AUC(0-inf): The area under the curve extrapolated to infinity.
-
Section 2: The Blueprint for Equivalence: Study Design
The choice of study design is critical and depends on the drug's properties. The goal is to isolate the performance of the drug formulations while minimizing variability from other sources. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the crossover design to be the gold standard.[2][5]
This design is the most common and scientifically robust approach for BE assessment.[2]
Objective: To compare the bioavailability of a Test (T) generic product with a Reference (R) innovator product in a cohort of healthy subjects.
Methodology:
-
Subject Recruitment: A statistically determined number of healthy adult volunteers are enrolled.[6] Inclusion criteria typically specify age ranges (e.g., 18 and older) and a Body Mass Index (BMI) between 18.5 and 30 kg/m ².[6] Subjects undergo a thorough medical screening to ensure they are healthy and free of conditions that could interfere with drug pharmacokinetics.
-
Randomization: The cohort is randomly divided into two sequences (e.g., Sequence 1: T then R; Sequence 2: R then T).
-
Period 1: Subjects in Sequence 1 receive a single dose of the Test product, and subjects in Sequence 2 receive a single dose of the Reference product. Blood samples are collected at predefined intervals over a period sufficient to characterize the drug's absorption, distribution, and elimination phases.
-
Washout Period: A washout period of sufficient duration (typically at least 5-6 times the drug's elimination half-life) is implemented to ensure the complete elimination of the drug from the first period before the second period begins. This is a critical step to prevent carryover effects.[7]
-
Period 2: The treatments are crossed over. Subjects in Sequence 1 now receive the Reference product, and those in Sequence 2 receive the Test product. Blood sampling is repeated identically to Period 1.
-
Bioanalysis: All collected plasma or serum samples are analyzed using a validated bioanalytical method to determine drug concentrations.
-
Pharmacokinetic & Statistical Analysis: The concentration-time data for each subject is used to calculate PK parameters (Cmax, AUC). These parameters are then statistically analyzed to determine if the products are bioequivalent.
While the crossover design is preferred, certain situations, such as studies involving drugs with very long half-lives, necessitate alternative designs.[8]
| Study Design | Description | Key Advantages | Key Disadvantages |
| Two-Way Crossover | Each subject receives both Test and Reference products in a randomized sequence, separated by a washout period.[9] | Highly efficient; each subject acts as their own control, which significantly reduces inter-subject variability and requires fewer subjects.[7] | Requires a washout period, making it unsuitable for drugs with very long elimination half-lives. Potential for carryover effects if washout is inadequate. |
| Parallel | Two separate groups of subjects are randomized, with one group receiving only the Test product and the other receiving only the Reference product.[5] | No washout period is needed, making it suitable for drugs with long half-lives or for studying unstable diseases.[8] | Requires a larger number of subjects because inter-subject variability is a major component of the analysis.[10] Differences between groups can confound results. |
| Replicate | Subjects receive the Test and/or Reference products on multiple occasions (e.g., a four-period study: T, R, T, R).[5] | Allows for the estimation of within-subject variability for both Test and Reference products. It is the required design for assessing BE for highly variable drugs and narrow therapeutic index drugs.[2] | More complex, longer duration, and imposes a greater burden on study subjects. |
Section 3: The Statistical Heart of Bioequivalence
The declaration of bioequivalence is not based on a simple comparison of mean PK parameters but on a rigorous statistical test known as the two one-sided tests (TOST) procedure.[1]
The core principle is to determine if the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) of the key PK parameters (AUC and Cmax) is entirely contained within a predefined acceptance range.[11] For most drugs, this range is 80.00% to 125.00% .[12][13]
Why a 90% Confidence Interval? Using a 90% CI for a two one-sided test procedure is statistically equivalent to performing two separate one-sided hypothesis tests at a 5% significance level (α = 0.05). This ensures that the probability of incorrectly concluding bioequivalence (Type I error) is controlled at 5%.
The Rationale for Log-Transformation: Pharmacokinetic data such as Cmax and AUC are often not normally distributed; they typically follow a log-normal distribution.[1] Log-transforming the data normalizes its distribution, allowing for the use of standard parametric statistical methods like Analysis of Variance (ANOVA). The statistical comparison is therefore performed on the difference of the log-transformed means, which, when back-transformed, corresponds to the ratio of the geometric means.
Section 4: Ensuring Trustworthiness: Bioanalytical Method Validation
The integrity of any BE study is fundamentally dependent on the quality of the bioanalytical data. A flawed assay can invalidate the entire clinical study. Therefore, regulatory agencies like the FDA require that the method used to measure drug concentrations in biological matrices (e.g., plasma) be rigorously validated.[14][15]
The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines the key parameters that must be assessed.[16]
| Validation Parameter | Description | Causality & Scientific Rationale |
| Accuracy | The closeness of the measured concentration to the true (nominal) concentration. | Ensures there is no systematic bias in the measurements. Inaccurate data could falsely inflate or deflate the calculated Cmax and AUC, leading to an incorrect BE conclusion. |
| Precision | The degree of scatter or variability among a series of measurements of the same sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Guarantees that the method produces consistent and reproducible results. High imprecision (poor reproducibility) can obscure the true difference between formulations. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, endogenous substances, or concomitant medications.[16] | Prevents interference that could lead to an over- or under-estimation of the actual drug concentration, which would directly and wrongly impact the PK parameters. |
| Sensitivity | Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | The LLOQ must be low enough to adequately characterize the drug's concentration profile, particularly during the terminal elimination phase, which is critical for an accurate AUC(0-inf) calculation. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. | Confirms that the drug does not degrade during sample collection, processing, and storage. Analyte degradation would lead to artificially low concentration measurements and invalidate the study. |
Section 5: Navigating Complex Scenarios
Standard BE study designs and acceptance criteria are not always suitable for all drug types. Regulatory guidelines provide specific pathways for more challenging products.
HVDs are defined as drugs with a within-subject variability of 30% or more for a PK parameter.[17] For these drugs, demonstrating bioequivalence within the standard 80-125% limits can be difficult and may require an impractically large number of subjects.[18]
-
The Challenge: The high variability is an inherent property of the drug itself, not a difference between formulations. A standard study might fail to show BE simply because the natural variability masks the true similarity of the products.
-
The Solution: The FDA and EMA permit the use of a Reference-Scaled Average Bioequivalence (RSABE) approach.[2] This method allows for widening the acceptance limits for Cmax based on the measured variability of the reference product in a replicate design study.[2] The logic is that if the test product's variability is comparable to the reference product's, it should be considered bioequivalent even if the 90% CI extends beyond the conventional 80-125% limits.
NTI drugs are those where small differences in dose or blood concentration can lead to serious therapeutic failures or adverse reactions.[19] Examples include warfarin, digoxin, and certain antiepileptic drugs.[20]
-
The Challenge: For NTI drugs, the standard 80-125% acceptance range is considered too wide and may not guarantee therapeutic equivalence.[20]
-
The Solution: Regulatory bodies mandate stricter BE requirements. The FDA recommends a four-way, fully replicated crossover study design and a reference-scaled approach where the acceptance limits are tightened.[2][19] The bioequivalence criteria must be met for both the average BE limits of 80.00-125.00% and the tighter, reference-scaled limits.[19] This dual requirement ensures that the test product is not only similar on average but also has a comparable within-subject variability to the reference product.
Conclusion
Bioequivalence and comparative bioavailability studies are a critical nexus of pharmacokinetics, statistics, and regulatory science. They form the scientific basis for the approval of generic drugs, which is essential for promoting competition and access to affordable medicines. A successful BE program hinges on a deep, causal understanding of study design principles, the robust application of statistical criteria, and an unwavering commitment to the integrity of bioanalytical data. By adhering to these pillars of scientific rigor, drug developers can confidently navigate the path to demonstrating therapeutic equivalence.
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Davit, B. M., et al. (2008). Highly Variable Drugs: Observations from Bioequivalence Data Submitted to the FDA for New Generic Drug Applications. The AAPS Journal. [Link][17]
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U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link][10][23]
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ResearchGate. (2013). Statistical Design Based on 90 % Confidence Intervals Analysis of Bioequivalence Studies of Sustained Release Capsules of Metoprolol Tartrate. [Link][13]
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YouTube. (2024). What is a 90% Confidence Interval (90% CI) in Bioequivalence and Why It's Important. [Link][11]
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ResearchGate. (2007). Bioequivalence Approaches for Highly Variable Drugs and Drug Products. [Link][25]
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PubMed. (2011). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. [Link][26]
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ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link][27]
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Generics and Biosimilars Initiative. (2011). The therapeutic equivalence of brand-name and generic narrow therapeutic index (NTI) cardiovascular drugs. [Link][28]
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ResearchGate. (2001). Variation of Cmax and Cmax/AUC in investigations of bioequivalence. [Link][30]
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KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][31]
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GMP Compliance. (2025). EMA publishes Draft of ICH M13B Guideline on Bioequivalence. [Link][34]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][16]
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A Researcher's Guide to Navigating the Cross-Reactivity of Indenone-Based Compounds
In the landscape of modern drug discovery, the indenone scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The therapeutic potential of this class of compounds is vast; however, their journey from a promising hit to a clinical candidate is critically dependent on a thorough understanding of their selectivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the cross-reactivity of indenone-based compounds, integrating field-proven insights with detailed experimental protocols to ensure scientific rigor and translatability of findings.
The Imperative of Selectivity Profiling
The very chemical features that make indenone derivatives effective can also lead to interactions with unintended biological targets, a phenomenon known as cross-reactivity or off-target effects. These off-target interactions can result in a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology. Therefore, a comprehensive assessment of a compound's selectivity is not merely a regulatory checkbox but a fundamental aspect of understanding its mechanism of action and predicting its clinical safety and efficacy.
For instance, an indenone-based compound designed as a kinase inhibitor might inadvertently interact with other kinases or even unrelated protein families, leading to unforeseen cellular responses. A priori knowledge of these interactions is paramount for making informed decisions throughout the drug development pipeline.
A Multi-Faceted Approach to Assessing Cross-Reactivity
No single method can provide a complete picture of a compound's selectivity. A robust cross-reactivity assessment strategy employs a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased proteomic approaches. This tiered approach allows for a progressive and in-depth characterization of a compound's interaction profile.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity of indenone-based compounds.
Tier 1: In Vitro Biochemical Profiling - The Broad Stroke
The initial step in characterizing a compound's selectivity is often a broad biochemical screen against a panel of purified enzymes, most commonly kinases, given their prominence as drug targets.
Experimental Approach: High-Throughput Kinase Profiling
Causality Behind the Choice: Kinase profiling provides a rapid and cost-effective way to assess the inhibitory activity of a compound against a large and diverse set of kinases.[3] This initial screen helps to identify both the intended target and potential off-target kinases, guiding further investigation.
Illustrative Example: An indenone-based compound, let's call it Indenone-X , is designed to inhibit a specific cancer-related kinase. A high-throughput screen against a panel of over 400 kinases is performed.
Data Presentation: The results are typically presented as percent inhibition at a fixed compound concentration (e.g., 1 or 10 µM) or as IC50/Kd values for the most potently inhibited kinases.
| Kinase Target | Percent Inhibition @ 1 µM Indenone-X | IC50 (nM) | Selectivity Score (S10) |
| Primary Target Kinase | 98% | 50 | 0.02 |
| Off-Target Kinase A | 85% | 250 | |
| Off-Target Kinase B | 60% | >1000 | |
| Off-Target Kinase C | 25% | >10000 | |
| ... (400+ other kinases) | <10% | >10000 | |
| Note: The Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases screened. A lower score indicates higher selectivity.[4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)
This protocol outlines a common method for assessing kinase activity by measuring the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute purified kinases and substrates in the appropriate buffers.
-
Prepare a serial dilution of the indenone compound in DMSO.
-
-
Assay Procedure: [5]
-
Dispense 5 µL of the kinase/substrate mixture into each well of a 384-well plate.
-
Add 50 nL of the serially diluted indenone compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically at the Km for each kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Tier 2: Cellular Target Engagement - Bridging the In Vitro-In Vivo Gap
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[6][7]
Experimental Approach: Cellular Thermal Shift Assay (CETSA)
Causality Behind the Choice: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cells treated with a compound and measuring the amount of soluble protein at different temperatures, one can infer target engagement.[8] This method does not require any modification of the compound or the target protein, providing a more physiologically relevant assessment of binding.[9]
Illustrative Example: To validate that Indenone-X engages its primary target and the identified off-targets in a cellular context, a CETSA experiment is performed in a relevant cancer cell line.
Data Presentation: The results are presented as melt curves, showing the amount of soluble protein as a function of temperature, and isothermal dose-response curves, which demonstrate target stabilization at a fixed temperature with increasing compound concentrations.
Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA Coupled with Western Blotting
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the indenone compound or vehicle (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge: [6]
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensity against the temperature to generate melt curves.
-
A shift in the melt curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
-
Tier 3: Unbiased Off-Target Identification - Casting a Wider Net
While kinase profiling and CETSA are excellent for evaluating known or suspected targets, they are inherently biased. To discover novel and unexpected off-targets, an unbiased proteomics approach is necessary.
Experimental Approach: Affinity Purification-Mass Spectrometry (AP-MS)
Causality Behind the Choice: AP-MS allows for the identification of proteins that physically interact with a compound of interest.[10] By immobilizing a derivatized version of the indenone compound, it can be used as "bait" to "fish" for interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.
Illustrative Example: To identify the complete cellular interactome of Indenone-X, a biotinylated version of the compound is synthesized and used in an AP-MS experiment.
Data Presentation: The results are a list of proteins identified by mass spectrometry, often ranked by their abundance or enrichment in the compound-treated sample compared to a control.
| Protein ID | Protein Name | Peptide-Spectrum Matches (PSMs) | Fold Enrichment (Indenone-X vs. Control) |
| P00533 | Epidermal growth factor receptor (EGFR) | 152 | 50.2 |
| Q05397 | Vascular endothelial growth factor receptor 2 (VEGFR2) | 89 | 35.8 |
| P12931 | Carbonic anhydrase 2 (CA2) | 65 | 25.1 |
| ... | ... | ... | ... |
| Note: The identification of a non-kinase protein like Carbonic anhydrase 2 as a high-confidence interactor would be a novel and important finding, warranting further investigation. |
Experimental Protocol: Streptavidin-Biotin Affinity Chromatography
-
Probe Synthesis:
-
Synthesize a biotinylated analog of the indenone compound, ensuring the biotin tag is attached via a linker that does not interfere with the compound's binding activity.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to pre-clear non-specific binders.
-
Incubate the pre-cleared lysate with the biotinylated indenone compound.
-
Add fresh streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and its interacting proteins.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of the identified proteins between the compound-treated and control samples to identify enriched interactors.
-
Validating Off-Target Hits: From Interaction to Function
The identification of a potential off-target is only the first step. It is crucial to validate whether the interaction has a functional consequence. This can be achieved through a variety of secondary assays tailored to the specific off-target. For example, if a kinase is identified as an off-target, its phosphorylation of a known substrate can be measured in the presence of the indenone compound. If a non-kinase protein is identified, a relevant functional assay for that protein should be employed.
Conclusion: A Holistic View for Informed Drug Development
The assessment of cross-reactivity is a critical and multifaceted component of preclinical drug development. For a promising class of molecules like indenone-based compounds, a thorough understanding of their selectivity profile is essential for mitigating risks and unlocking their full therapeutic potential. By employing a strategic and tiered approach that combines in vitro profiling, cellular target engagement, and unbiased proteomics, researchers can build a comprehensive picture of a compound's interactions, paving the way for the development of safer and more effective medicines. This guide provides a robust framework for this endeavor, emphasizing the importance of experimental rigor and a deep understanding of the underlying scientific principles.
References
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Anticancer compounds based on indanone analogues. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PMC. Retrieved January 24, 2026, from [Link]
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Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3. (2018). PubMed. Retrieved January 24, 2026, from [Link]
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Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. (2022). PubMed. Retrieved January 24, 2026, from [Link]
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Affinity Chromatography Protocol. (2019). Conduct Science. Retrieved January 24, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 24, 2026, from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved January 24, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 24, 2026, from [Link]
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Donepezil analogues with a double bond on the indanone moiety can act as BACE-1 inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). PubMed. Retrieved January 24, 2026, from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 24, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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KINOMEscan data. (2018). HMS LINCS Project. Retrieved January 24, 2026, from [Link]
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Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. Retrieved January 24, 2026, from [Link]
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Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
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A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers. Retrieved January 24, 2026, from [Link]
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Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. (2024). PubMed. Retrieved January 24, 2026, from [Link]
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Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved January 24, 2026, from [Link]
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Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
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A Practical Guide to Interpreting Proteomics Data Visualization. (2024). aiinbioinformatics. Retrieved January 24, 2026, from [Link]
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When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018). * Bitesize Bio*. Retrieved January 24, 2026, from [Link]
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Basic Theory. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. (2019). ELRIG. Retrieved January 24, 2026, from [Link]
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Current Advances in CETSA. (2022). Frontiers. Retrieved January 24, 2026, from [Link]
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Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Group Competition Strategy for Covalent Ligand Discovery. (2026). ACS Publications. Retrieved January 24, 2026, from [Link]
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Label-Free Quantitative Proteomics to Explore the Action Mechanism of the Pharmaceutical-Grade Triticum vulgare Extract in Speeding Up Keratinocyte Healing. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Guide to the Comparative Pharmacology of Substituted 1-Indanone Compounds
Introduction: The 1-Indanone Scaffold - A Privileged Motif in Drug Discovery
The 1-indanone core, a bicyclic aromatic ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and amenability to substitution at various positions make it an ideal framework for designing compounds that can interact with a wide array of biological targets. This guide provides a comparative pharmacological overview of substituted 1-indanone derivatives, focusing on their therapeutic potential, mechanisms of action, and the structure-activity relationships that govern their efficacy. We will delve into key experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile class of compounds. The applications of 1-indanone derivatives are extensive, ranging from antiviral and antibacterial agents to anticancer drugs and treatments for neurodegenerative diseases.[1][2]
Mechanism of Action: Targeting Key Players in Disease Pathophysiology
Substituted 1-indanones exert their pharmacological effects by modulating the activity of various enzymes and receptors. A significant area of investigation has been their application in neurodegenerative disorders, particularly Alzheimer's disease.[1][2]
Inhibition of Cholinesterases: A Cornerstone in Alzheimer's Therapy
A primary mechanism of action for many 1-indanone derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the brain, which is beneficial for cognitive function. The well-known Alzheimer's drug, Donepezil, is a potent acetylcholinesterase inhibitor that features a 1-indanone substructure.[1][2] The design of novel 1-indanone derivatives often draws inspiration from the chemical structure of Donepezil.[3] Effective AChE inhibitors with a 1-indanone core are thought to bind to both the catalytic and peripheral anionic sites of the enzyme, a "dual binding" feature that contributes to their strong inhibitory effect.[3]
Caption: Cholinergic signaling pathway and the inhibitory action of 1-indanone derivatives on AChE.
Multi-Target Approach in Neurodegeneration
Beyond cholinesterase inhibition, certain 1-indanone derivatives exhibit a multi-target profile, which is highly desirable for treating complex diseases like Alzheimer's.[3] These compounds have been shown to inhibit the self-assembly of amyloid-beta (Aβ) peptides, a key event in the formation of amyloid plaques in the brain.[1] Furthermore, some derivatives also inhibit monoamine oxidase (MAO) A and B, enzymes involved in the metabolism of neurotransmitters like serotonin and dopamine.[3] The ability to target multiple pathological pathways simultaneously represents a significant advancement in the development of more effective therapies for neurodegenerative diseases.[3]
Comparative Pharmacological Analysis: Structure-Activity Relationships
The pharmacological activity of 1-indanone compounds is highly dependent on the nature and position of substituents on the indanone ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
In Vitro Efficacy of Substituted 1-Indanones
The following table summarizes the in vitro activity of representative substituted 1-indanone derivatives against various biological targets. The data highlights how different substitution patterns influence potency.
| Compound ID | Target Enzyme(s) | IC50 (nM) | Key Structural Features | Reference |
| 26d | AChE | 14.8 | Ferulic acid-derived, specific side chain | [1] |
| 26i | AChE | 18.6 | Ferulic acid-derived, different side chain | [1] |
| D28-D30 | AChE, BChE, MAO-B | Effective Inhibition | Chalcone-containing derivatives | [3] |
| D37-D39 | AChE, BChE, MAO-B | Effective Inhibition | Chalcone-containing derivatives | [3] |
| Compound 8 | α-synuclein fibrils | Kd = 9.0 | 1-indanone core | [4][5] |
| Compound 32 | α-synuclein fibrils | Kd = 18.8 | 1-indanone core | [4][5] |
Note: IC50 is the half-maximal inhibitory concentration. Kd is the dissociation constant, a measure of binding affinity.
The data indicates that even subtle changes to the side chains attached to the 1-indanone core can significantly impact inhibitory potency against AChE.[1] The incorporation of a chalcone moiety appears to confer multi-target activity against AChE, BChE, and MAO-B.[3] Furthermore, 1-indanone derivatives have shown high affinity for α-synuclein fibrils, suggesting their potential as imaging agents or therapeutic ligands for Parkinson's disease and other synucleinopathies.[4][5]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of pharmacological data, standardized experimental protocols are essential. Below is a detailed methodology for a key in vitro assay used to evaluate the anticholinesterase activity of 1-indanone compounds.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the rate of AChE-catalyzed hydrolysis of acetylthiocholine, where the product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that can be quantified.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE (from electric eel) in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare a 3 mM solution of DTNB in the phosphate buffer.
-
Dissolve the test 1-indanone compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution (or buffer for control).
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.
-
Caption: Experimental workflow for the AChE inhibition assay using the Ellman's method.
Pharmacokinetics and Toxicological Profile: A Preliminary Assessment
The development of a successful drug candidate requires not only high pharmacological activity but also favorable pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties. While extensive in vivo studies are necessary for a complete profile, in silico and preliminary in vitro assessments can provide valuable early insights.
For instance, in silico predictions for some indanone derivatives have suggested good bioavailability and intestinal absorption.[6] Furthermore, these computational models have indicated that certain derivatives are non-carcinogenic and non-mutagenic, with an acute oral toxicity profile considered safe for human consumption according to OECD guidelines.[6] These preliminary findings are encouraging and warrant further investigation through in vivo pharmacokinetic and toxicology studies.
Future Directions and Conclusion
The substituted 1-indanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for multi-target engagement, make these compounds particularly attractive for addressing complex diseases. Future research should focus on:
-
Expanding the SAR: Systematic exploration of a wider range of substituents at various positions of the 1-indanone ring to optimize potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions of these compounds with their biological targets through techniques like X-ray crystallography and molecular modeling.
-
Comprehensive ADMET Profiling: Conducting thorough in vivo pharmacokinetic and toxicology studies to identify lead candidates with drug-like properties.
-
Exploring New Therapeutic Areas: Investigating the potential of 1-indanone derivatives in other disease areas where their known mechanisms of action may be relevant.
References
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Nowak, M., Gierczyk, B., & Ziółkowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2773–2798. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring safety, particularly when handling compounds with incompletely characterized toxicological profiles. This guide provides essential, immediate safety and logistical information for the handling of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical research. Our focus is to empower you with a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of laboratory safety.
Hazard Assessment: The Precautionary Principle in Action
This compound is a substituted indanone. While specific toxicity data for this compound is limited, the precautionary principle dictates that we treat it with a high degree of caution.[1] Safety data sheets for analogous compounds, such as 5,6-Dimethoxy-1-indanone, indicate potential for eye, skin, and respiratory tract irritation.[2] The toxicological properties of these types of molecules have not been fully investigated, which necessitates handling them as potentially potent pharmaceutical intermediates.[2][3]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | PubChem[4] |
| Molecular Weight | 206.24 g/mol | PubChem[4] |
| Appearance | Slightly brown powder | Cole-Parmer[2] |
| Melting Point | 129-130 °C | LookChem[5] |
| Boiling Point | 342.5 °C at 760 mmHg | LookChem[5] |
Given the lack of comprehensive toxicological data, all handling procedures should be designed to minimize any potential for exposure.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to any hazardous chemical is through robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation. For potent compounds, this often involves dedicated, single-pass air handling systems.[6]
-
Safety Shower and Eyewash Station: An eyewash facility and a safety shower must be readily accessible and regularly tested.[2]
Personal Protective Equipment (PPE): A Comprehensive Barrier
When engineering controls are in place, PPE provides the final, essential barrier between you and the chemical. The selection of PPE must be deliberate and based on the potential routes of exposure.
Hand Protection: A Critical Choice
The selection of appropriate gloves is paramount. Because this compound is an aromatic ketone, standard nitrile gloves may not provide adequate protection against prolonged exposure or spills, as nitrile has poor resistance to ketones and aromatic solvents.[2][7][8][9]
Recommended Gloving Protocol:
-
Double Gloving: Always wear two pairs of gloves. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.
-
Outer Glove: A robust glove with high chemical resistance to ketones and aromatic compounds is recommended. Materials such as butyl rubber or Viton® are excellent choices.[10][11] If these are not available, a thick neoprene glove can be a suitable alternative.[3][9]
-
Inner Glove: A standard nitrile examination glove can be used as the inner layer. This provides a secondary barrier and protects the skin in the brief period between noticing a breach in the outer glove and replacing it.
-
Regular Changes: Gloves should be changed immediately if contamination is suspected. For prolonged procedures, it is good practice to change gloves every 30 minutes to two hours, depending on the intensity of the work.[12]
Body, Eye, and Respiratory Protection
-
Laboratory Coat: A clean, long-sleeved laboratory coat is mandatory. For handling larger quantities or in situations with a higher risk of spills, a disposable, chemical-resistant gown should be worn over the lab coat.[12] Gowns should close in the back for better protection.[12]
-
Eye Protection: Chemical safety goggles with side shields are required at all times when handling this compound.[13] Standard safety glasses do not provide adequate protection from splashes.[12]
-
Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be strictly avoided) or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[12][13] An N95 respirator may be sufficient for powders, but for higher-risk operations, a half- or full-face respirator with appropriate cartridges should be considered.
Operational Plan: From Weighing to Waste
A clear, step-by-step operational plan is essential to minimize the risk of exposure.
Preparation and Handling
-
Designated Area: All work with this compound should be performed in a designated area within the laboratory to prevent cross-contamination.
-
Pre-weighing: If possible, pre-weigh the compound in a fume hood or a ventilated balance enclosure.
-
Transfers: Use spatulas and other tools dedicated to this compound. When making solutions, add the solid to the solvent slowly to avoid splashing.
-
Cleaning: After each operation, decontaminate the work surface with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Approach
The disposal of this research chemical and all associated materials must be handled with the same level of care as its use. All waste generated should be considered hazardous.[6]
-
Solid Waste: Place excess solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE and Materials: All disposable PPE (gloves, gowns, etc.), absorbent pads, and any other materials that have come into contact with the compound must be disposed of as hazardous waste.[6] These items should be collected in a dedicated, labeled hazardous waste bag or container within the fume hood.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal contractor.[7]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
